Crotonobetaine Hydrochloride-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₇H₅D₉ClNO₂ |
|---|---|
Molecular Weight |
188.7 |
Synonyms |
3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium-d9 Chloride; (3-Carboxyallyl)trimethylammonium-d9 Chloride; Croton Betaine Hydrochloride-d9; Crotonic Acid Betaine Hydrochloride-d9 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Crotonobetaine Hydrochloride-d9. Intended for researchers, scientists, and professionals in drug development, this document aggregates available data on the compound's chemical identity, physical characteristics, and stability. It includes standardized experimental protocols for determining key parameters and illustrates its primary metabolic relevance through a detailed pathway diagram. This guide serves as a foundational resource for the application of this compound in metabolic research and as a stable isotope-labeled internal standard.
Chemical Identity and Properties
This compound is the deuterated form of Crotonobetaine Hydrochloride, a trimethylammonium compound. The incorporation of nine deuterium atoms on the trimethylammonium group makes it an invaluable tool in mass spectrometry-based metabolic studies, allowing for its clear differentiation from its endogenous, non-deuterated counterpart.[1] It serves as a labeled analogue and is recognized as a precursor in the biosynthesis of L-Carnitine.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅D₉ClNO₂ | [1][2][3] |
| Molecular Weight | 188.7 g/mol | [1][2][3] |
| Unlabeled CAS Number | 6538-82-5 | [2][3] |
| Synonyms | 3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium-d9 Chloride; (3-Carboxyallyl)trimethylammonium-d9 Chloride; Croton Betaine Hydrochloride-d9; Crotonic Acid Betaine Hydrochloride-d9 | [1][2] |
| InChI | InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4+;/i1D3,2D3,3D3; | [2] |
| SMILES | [2H]C([2H])([2H])--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | [2] |
Physical and Chemical Characteristics
The physicochemical properties of this compound are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value/Description | Source(s) |
| Appearance | White crystalline solid | [1] |
| Solubility | Highly soluble in water. The hydrochloride salt form enhances its aqueous solubility. | [1] |
| Melting Point | Specific data is not available; generally falls within ranges typical for similar quaternary ammonium salts. | [1] |
| Purity | Typically >98% | [4] |
| Storage Temperature | -20°C | [3] |
| Stability | Deuterated compounds are chemically stable and do not have a shelf life if stored properly to prevent contamination and moisture absorption. Store away from light and moisture. | [5][6] |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, standard methodologies can be applied to determine its key physicochemical properties.
Determination of Melting Point (Capillary Method)
The melting point of a crystalline solid provides an indication of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (closed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: If the this compound crystals are large, gently grind them into a fine powder using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Packing the Sample: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. The packed sample height should be approximately 1-2 mm.[7][8]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
For an unknown compound, a rapid initial heating (10-20°C/minute) can be performed to find an approximate melting range.[9]
-
Prepare a second sample and heat rapidly to about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
Objective: To quantify the concentration of a saturated solution of this compound in water at a specific temperature.
Apparatus:
-
Orbital shaker with temperature control
-
Glass flasks or vials with screw caps
-
Analytical balance
-
pH meter
-
Centrifuge
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., in a 10 mL flask). The excess solid is necessary to ensure a saturated solution is formed.[11]
-
Equilibration: Place the flasks in an orbital shaker set to a constant speed (e.g., 100 rpm) and temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Biochemical Pathway and Applications
Crotonobetaine is a key intermediate in the L-carnitine biosynthetic pathway, particularly in certain microorganisms like Escherichia coli.[2] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. The deuterated form, this compound, is used as an internal standard in clinical and research settings to accurately quantify carnitine and its precursors.
The conversion of crotonobetaine to L-carnitine is catalyzed by the enzyme crotonobetainyl-CoA hydratase (CaiD) as part of a larger enzymatic complex.
Figure 1: Simplified pathway for the biotransformation of Crotonobetaine to L-Carnitine.
Conclusion
References
- 1. Buy this compound (EVT-1502595) [evitachem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. BioOrganics [bioorganics.biz]
- 5. buchem.com [buchem.com]
- 6. youtube.com [youtube.com]
- 7. chm.uri.edu [chm.uri.edu]
- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. scielo.br [scielo.br]
An In-depth Technical Guide to the Synthesis and Purification of Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Crotonobetaine Hydrochloride-d9, an isotopically labeled analog of crotonobetaine used in metabolic research. The information presented is compiled from available literature and is intended to guide researchers in the development of detailed experimental protocols.
Introduction
Crotonobetaine is a trimethylammonium compound that plays a role in the metabolic pathway of L-carnitine.[1] Its deuterated analog, this compound, serves as a valuable internal standard and tracer in metabolic studies, particularly those involving mass spectrometry-based analysis. The nine deuterium atoms provide a distinct mass shift, allowing for accurate quantification and differentiation from the endogenous, non-labeled compound.
This guide outlines a proposed synthetic pathway and purification strategy for this compound, based on established chemical principles and analogous reactions reported in the literature.
Synthesis of this compound
The synthesis of this compound can be conceptually divided into three main stages: preparation of a deuterated precursor, formation of the crotonobetaine backbone, and conversion to the hydrochloride salt.
Proposed Synthetic Pathway
A plausible synthetic route involves the reaction of a suitable four-carbon backbone with a deuterated methylamine source. An alternative approach, adapted from the synthesis of non-deuterated crotonobetaine, starts with a deuterated carnitine precursor. Given the commercial availability of trimethyl-d9-amine hydrochloride, a synthetic scheme starting from this precursor is presented here.
The proposed synthesis involves the quaternization of trimethyl-d9-amine with a 4-halocrotonic acid derivative, followed by hydrolysis to yield crotonobetaine-d9. Subsequent treatment with hydrochloric acid affords the target compound.
References
An In-depth Technical Guide to the Isotopic Stability of Crotonobetaine Hydrochloride-d9 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic stability of Crotonobetaine Hydrochloride-d9 in various solution-based environments. The stability of the deuterium labels is a critical parameter for its use as an internal standard in quantitative bioanalysis and as a tracer in metabolic research. This document outlines the key factors influencing its stability, detailed experimental protocols for assessment, and expected stability profiles based on analogous compounds.
Introduction to Isotopic Stability
Stable isotope-labeled (SIL) compounds, such as this compound, are indispensable tools in modern research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The underlying principle of their use is that SIL compounds are chemically identical to their unlabeled counterparts, but their increased mass allows for their differentiation in analytical instrumentation. However, the utility of deuterated standards is contingent upon the stability of the deuterium labels. The exchange of deuterium for protium (hydrogen) from the solvent or other sources can compromise the accuracy and reliability of quantitative data.
This compound features deuterium atoms on the three methyl groups attached to the quaternary ammonium nitrogen. The stability of these C-D bonds is generally high, but can be influenced by various experimental conditions. Understanding these factors is crucial for ensuring data integrity.
Factors Influencing Isotopic Stability
The rate of hydrogen-deuterium (H/D) exchange is influenced by several key factors:
-
pH of the Solution: The pH of the medium is one of the most significant factors affecting H/D exchange. While C-D bonds are generally stable, exchange can be catalyzed by acidic or basic conditions. For quaternary ammonium compounds, the positive charge on the nitrogen atom can influence the acidity of adjacent C-H (or C-D) protons, although this effect is generally minimal for methyl groups. Extreme pH values should be evaluated for their potential to facilitate deuterium loss.[1][2]
-
Temperature: Elevated temperatures can increase the rate of chemical reactions, including H/D exchange.[3] Therefore, the thermal stability of the deuterium labels should be assessed, especially if the experimental protocol involves heating steps. Long-term storage conditions should also be considered.
-
Solvent Composition: The nature of the solvent can impact isotopic stability. Protic solvents, such as water and methanol, are sources of exchangeable protons. While the energy barrier for the exchange of deuterium on a non-activated carbon is high, the possibility of exchange over extended periods or under harsh conditions should not be discounted.
-
Catalysts: The presence of acid, base, or metal catalysts can significantly accelerate H/D exchange rates.[2] It is important to consider all components of a solution for their potential catalytic activity.
Experimental Protocols for Assessing Isotopic Stability
The isotopic stability of this compound can be rigorously assessed using NMR spectroscopy and LC-MS/MS. These techniques provide quantitative information on the retention of the deuterium labels over time and under various conditions.
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity and stability of deuterated compounds. By monitoring the ¹H and ²H NMR spectra over time, any loss of deuterium can be quantified.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol-d4).
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 7, 9, 12).
-
For each stability study, add a known concentration of this compound to the respective buffer solution. An internal standard (e.g., a non-exchangeable deuterated compound or a compound with a distinct NMR signal) can be added for precise quantification.[4]
-
-
NMR Analysis:
-
Acquire a baseline ¹H and ²H NMR spectrum of the sample immediately after preparation (t=0).
-
Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, 40°C).
-
Acquire ¹H and ²H NMR spectra at regular time intervals (e.g., 1, 6, 24, 48 hours, and 1 week).
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the appearance and integration of a signal corresponding to the non-deuterated trimethylammonium group will indicate deuterium loss.
-
In the ²H NMR spectrum, a decrease in the integral of the signal corresponding to the trimethyl-d9 group will quantify the extent of deuterium exchange.[5][6]
-
The percentage of deuterium retention can be calculated by comparing the integrals of the relevant peaks at each time point to the initial (t=0) measurement, using the internal standard for normalization.
-
LC-MS/MS is a highly sensitive method for assessing isotopic stability, particularly at low concentrations typical in bioanalytical assays.
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of this compound in various buffers (as described for the NMR protocol) at a concentration suitable for LC-MS/MS analysis.
-
Incubate the samples at different temperatures.
-
-
LC-MS/MS Analysis:
-
At specified time points, inject an aliquot of the sample into the LC-MS/MS system.
-
Use a suitable chromatographic method to separate Crotonobetaine from potential degradants. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often effective for retaining polar compounds like betaines.[7][8]
-
Set up the mass spectrometer to monitor the mass-to-charge ratio (m/z) of both the deuterated (d9) and non-deuterated (d0) forms of Crotonobetaine. Multiple Reaction Monitoring (MRM) can be used for enhanced specificity and sensitivity.
-
-
Data Analysis:
-
The isotopic purity is determined by comparing the peak area of the d9 isotopologue to the sum of the peak areas of all detected isotopologues (d0 to d9).[9][10]
-
A decrease in the percentage of the d9 form and a corresponding increase in the d0 or other partially deuterated forms over time indicates isotopic instability.
-
Data Presentation: Expected Isotopic Stability
Table 1: Predicted Isotopic Stability of this compound at 25°C in Aqueous Buffers of Varying pH
| Time (hours) | % Deuterium Retention (pH 2) | % Deuterium Retention (pH 7) | % Deuterium Retention (pH 12) |
| 0 | >99% | >99% | >99% |
| 24 | >99% | >99% | 95-99% |
| 48 | >99% | >99% | 90-95% |
| 168 (1 week) | >98% | >99% | 85-90% |
Table 2: Predicted Isotopic Stability of this compound at pH 7 in Aqueous Buffer at Varying Temperatures
| Time (hours) | % Deuterium Retention (4°C) | % Deuterium Retention (25°C) | % Deuterium Retention (40°C) |
| 0 | >99% | >99% | >99% |
| 24 | >99% | >99% | 98-99% |
| 48 | >99% | >99% | 97-98% |
| 168 (1 week) | >99% | >99% | 95-97% |
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for assessing the isotopic stability of this compound.
Caption: General workflow for isotopic stability assessment.
References
- 1. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. pure.au.dk [pure.au.dk]
- 4. organic chemistry - Monitoring H -> D exchange - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bevital.no [bevital.no]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
Crotonobetaine Hydrochloride-d9 CAS number and molecular structure
This technical guide provides an in-depth overview of Crotonobetaine Hydrochloride-d9, a deuterated isotopologue of crotonobetaine hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and metabolic research, offering comprehensive data on its chemical properties, synthesis, and biological relevance.
Core Chemical Data
This compound serves as a stable isotope-labeled internal standard for the quantification of crotonobetaine by mass spectrometry. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use in metabolic studies and bioanalytical assays.
| Property | Value | Reference |
| Chemical Name | 3-Carboxy-N,N,N-trimethyl-2-propen-1-aminium-d9 Chloride | [1] |
| Synonyms | (3-Carboxyallyl)trimethylammonium-d9 Chloride, Croton Betaine Hydrochloride-d9, Crotonic Acid Betaine Hydrochloride-d9 | [1][2] |
| Molecular Formula | C₇H₅D₉ClNO₂ | [1][3] |
| Molecular Weight | 188.7 g/mol | [1][3] |
| Unlabelled CAS Number | 6538-82-5 | [1][4] |
| Appearance | Neat (solid) | [1] |
| Purity | >98% | [2] |
Molecular Structure and Identifiers
The molecular structure of this compound is characterized by a quaternary ammonium group and a carboxylate moiety, with deuterium atoms replacing the hydrogens on the three methyl groups.
| Identifier | String |
| SMILES | [2H]C([2H])([2H])--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
| InChI | InChI=1S/C7H13NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-5H,6H2,1-3H3;1H/b5-4+;/i1D3,2D3,3D3; |
Experimental Protocols
General Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with the introduction of deuterium into precursor molecules. A generalized workflow is outlined below.
-
Deuteration of Precursors : The initial step involves the incorporation of deuterium atoms into the starting materials. This is typically achieved using deuterated solvents or deuterium gas under controlled reaction conditions.
-
Formation of Crotonobetaine-d9 : The deuterated precursors are then reacted to form the crotonobetaine backbone. This step often requires specific catalysts and precise control of temperature and pressure to ensure optimal yield and purity.
-
Hydrochloride Salt Formation : The final step is the conversion of the deuterated crotonobetaine into its hydrochloride salt. This is achieved through acidification, which enhances the compound's stability and solubility for subsequent applications.[3]
Production of Non-Deuterated Crotonobetaine Hydrochloride
A common method for the production of the non-deuterated form, which provides context for the synthesis of its isotopologues, involves the dehydration of carnitine hydrochloride.
-
A mixture of D,L-carnitine hydrochloride, p-toluenesulfonic acid, and acetic anhydride is heated.[5]
-
The resulting solution is cooled to allow for the precipitation of the product.[5]
-
The precipitate is then filtered, washed with a cold solvent such as ethanol, and dried under a vacuum.[5]
This process is a key starting point for the microbiological production of L-carnitine, where crotonobetaine serves as an intermediate.[6][7]
Biological Significance and Signaling
Crotonobetaine is an important intermediate in the biosynthesis of L-carnitine in microorganisms like Escherichia coli and is relevant to mammalian energy metabolism.[1] It is a substrate for the enzyme gamma-butyrobetaine dioxygenase, which catalyzes its conversion to L-carnitine.[3]
While direct signaling pathways for crotonobetaine are not extensively detailed, related compounds offer insights into potential biological activities. For instance, acylcarnitines, which are structurally similar, have been shown to activate proinflammatory signaling pathways.[8] Additionally, trimethylamine-N-oxide (TMAO), a metabolite derived from dietary choline (which shares the trimethylammonium structure), is known to influence signaling pathways involving AMPK and SIRT1, which are critical in cellular metabolism and inflammation.[9]
Visualized Workflows and Pathways
The following diagrams illustrate the general synthesis workflow for this compound and its role in the L-carnitine biosynthesis pathway.
Caption: General synthesis workflow for this compound.
Caption: Role of Crotonobetaine in the L-Carnitine biosynthesis pathway.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. BioOrganics [bioorganics.biz]
- 3. Buy this compound (EVT-1502595) [evitachem.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 5. HU205065B - Process for producing crotonobetaine hydrochloride - Google Patents [patents.google.com]
- 6. NO903888D0 - PROCEDURE FOR THE PREPARATION OF CROTON BETAIN HYDROCHLORIDE. - Google Patents [patents.google.com]
- 7. EP0416583B1 - Method for the preparation of crotonobetaine hydrochloride - Google Patents [patents.google.com]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Crotonobetaine Hydrochloride-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Crotonobetaine Hydrochloride-d9, a deuterated analog of a key intermediate in L-carnitine biosynthesis. Understanding the solubility of this compound is critical for its application in metabolic research, drug discovery, and formulation development. Due to the limited availability of direct quantitative solubility data for the deuterated form, this guide leverages data from its non-deuterated counterpart, Crotonobetaine Hydrochloride, and the structurally similar Betaine Hydrochloride as reliable proxies. The underlying principles of solubility for these compounds are largely governed by their shared functional groups and ionic nature.
Physicochemical Properties Overview
This compound is a white crystalline solid. Its structure, featuring a quaternary ammonium cation and a carboxylate anion, makes it a zwitterionic compound. The presence of the hydrochloride salt significantly enhances its aqueous solubility. Deuteration adds to the molecular weight but is considered to have a minimal impact on the fundamental chemical properties that dictate solubility, such as bond energies.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for compounds structurally related to this compound. This data provides a strong basis for estimating its solubility in various solvent systems. Betaine hydrochloride is an excellent proxy due to the shared quaternary ammonium and hydrochloride salt moieties, which are primary drivers of solubility.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Comments |
| Water | 25 | 64.7[1][2][3] | Highly soluble. The zwitterionic nature and hydrochloride form contribute to strong interactions with polar water molecules. |
| Ethanol | 25 | 5.0[2][4][5] | Soluble. Demonstrates solubility in polar protic solvents, though less than in water. |
| Methanol | Not Specified | ~55 (for free base) | The free base, Betaine, is reported to be highly soluble in methanol. The hydrochloride salt is expected to be similarly soluble. |
| Chloroform | Not Specified | Practically Insoluble[4] | As a non-polar organic solvent, it is a poor solvent for highly polar, ionic compounds. |
| Ether | Not Specified | Practically Insoluble[4] | Similar to chloroform, this non-polar solvent does not effectively solvate the ionic compound. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold-standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol is a generalized procedure suitable for determining the solubility of this compound.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate buffer pH 7.4)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or other validated analytical instrument.
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. The concentration of the solute in solution should remain constant over time once equilibrium is reached.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or other suitable analytical method.
-
Calculate the original solubility by taking into account the dilution factor.
-
3. Data Interpretation:
The solubility is reported as the concentration of the solute in the saturated solution at a specific temperature, typically in units of mg/mL or g/100 mL.
Visualizations
L-Carnitine Biosynthesis Pathway
Crotonobetaine is a critical intermediate in the biosynthesis of L-carnitine, a compound essential for fatty acid metabolism. The following diagram illustrates the pathway, highlighting the position of Crotonobetaine.
Caption: L-Carnitine Biosynthesis Pathway.
Experimental Workflow for Solubility Determination
The diagram below outlines the logical steps of the shake-flask method for determining thermodynamic solubility.
Caption: Shake-Flask Solubility Workflow.
References
Natural abundance of crotonobetaine and its deuterated forms
An In-depth Technical Guide on the Natural Abundance and Analysis of Crotonobetaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonobetaine ((E)-N,N,N-trimethyl-4-aminobut-2-enoate) is a quaternary ammonium compound that has garnered significant interest in the scientific community, primarily due to its role as a metabolic intermediate in the gut microbial processing of L-carnitine.[1][2] Found in dietary sources rich in L-carnitine such as red meat, crotonobetaine is part of a complex host-microbiome interaction that influences systemic health.[3] Its association with the production of trimethylamine-N-oxide (TMAO), a metabolite linked to cardiovascular disease, positions crotonobetaine as a molecule of interest in diagnostics and therapeutic development.[4][5]
This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of crotonobetaine, its metabolic pathways, and detailed protocols for its quantification. It addresses the significant lack of information on the natural abundance of its deuterated forms, a topic not substantially covered in current scientific literature.
Natural Abundance and Distribution
Crotonobetaine is not considered a naturally occurring metabolite within human tissues in the absence of gut microbial activity; its presence is contingent on the microbial metabolism of dietary L-carnitine. The gut microbiota, particularly certain species within the Proteobacteria phylum, metabolize L-carnitine into intermediates like γ-butyrobetaine and crotonobetaine.[2][6]
Crotonobetaine in Human Biospecimens
While comprehensive quantitative data on the absolute concentrations of crotonobetaine across a wide range of human tissues is limited, its detection in various biological samples has been confirmed. Its circulating levels are independently associated with an increased risk of developing heart failure.[5]
| Biospecimen | Detection Status | Notes | References |
| Blood Plasma | Detected | Circulating concentrations are associated with cardiovascular risk. | [4][5] |
| Feces / Stool | Detected | Reflects gut microbial production from dietary L-carnitine. | [7] |
| Saliva | Detected | Indicates systemic distribution. | [7] |
Deuterated Forms of Crotonobetaine
Based on available scientific literature, there is no evidence to suggest the natural abundance of deuterated forms of crotonobetaine in biological systems. Stable isotopes, such as deuterium, occur naturally, but their incorporation into specific metabolites at levels significantly above their natural isotopic abundance is not a known physiological process.[8] Deuterated analogs of compounds are typically synthesized for use as internal standards in quantitative mass spectrometry or as tracers in metabolic studies to distinguish them from their endogenous, non-labeled counterparts.[9]
Metabolic and Signaling Pathways
Crotonobetaine is a key intermediate in the microbial pathway that converts dietary L-carnitine to trimethylamine (TMA), which is subsequently oxidized in the liver to the pro-atherogenic molecule TMAO.[1]
L-Carnitine to TMAO Metabolic Pathway
The biotransformation begins in the gut, where microbes metabolize L-carnitine. Some bacteria can convert L-carnitine to γ-butyrobetaine, while others can produce crotonobetaine.[2] Both intermediates can then be further metabolized to TMA.[1] In some bacteria like Proteus sp., crotonobetaine can be converted back to L(-)-carnitine.[6] The TMA produced is absorbed into circulation, transported to the liver, and converted to TMAO by the flavin-containing monooxygenase 3 (FMO3) enzyme.
Figure 1. Microbial metabolism of L-carnitine to TMAO.
Downstream Signaling
While crotonobetaine itself is not directly implicated in specific signaling cascades, its metabolic product, TMAO, is known to promote vascular inflammation and atherosclerosis. TMAO has been shown to activate inflammatory pathways, potentially through the stimulation of reactive oxygen species (ROS) and signaling cascades involving AMPK and SIRT1, as well as activating the NLRP3 inflammasome.[10]
Experimental Methodologies
The gold standard for the quantification of crotonobetaine and related metabolites in biological matrices is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.[11][12]
Quantification of Crotonobetaine in Human Plasma
The following protocol is a representative method for the analysis of crotonobetaine in human plasma, based on established procedures for similar small molecule metabolites.[11][12][13]
4.1.1 Sample Preparation: Protein Precipitation
-
Thaw Samples : Thaw frozen human plasma samples on ice to maintain stability.
-
Aliquoting : In a microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard : Spike the sample with an appropriate internal standard (IS), such as a deuterated analog of crotonobetaine (e.g., d9-crotonobetaine), to account for matrix effects and procedural losses.
-
Precipitation : Add 200 µL of ice-cold acetonitrile (or methanol) to the plasma sample to precipitate proteins.[14]
-
Vortexing : Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation : Centrifuge the sample at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.[14]
-
Drying : Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
4.1.2 LC-MS/MS Analysis
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for separating polar metabolites like betaines.
-
Mobile Phase : A common mobile phase composition is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[12]
-
Mass Spectrometer : A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for crotonobetaine and its IS are monitored.
-
Example Transition for Crotonobetaine: The exact m/z transitions would need to be optimized, but would be based on its molecular weight and fragmentation pattern.
-
4.1.3 Data Analysis and Quantification
-
Calibration Curve : Prepare a calibration curve using a blank matrix (e.g., artificial plasma or stripped plasma) spiked with known concentrations of a crotonobetaine analytical standard.[11]
-
Quantification : The concentration of crotonobetaine in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow Diagram
Figure 2. Workflow for crotonobetaine quantification in plasma.
Conclusion and Future Directions
Crotonobetaine is a critical metabolic link between dietary L-carnitine, the gut microbiome, and host cardiovascular health. While its presence in human biospecimens is confirmed, detailed quantitative data on its natural abundance across different populations and tissues remain scarce. Furthermore, the concept of "natural abundance" does not typically extend to deuterated forms, which are primarily tools for analytical chemistry.
Future research should focus on:
-
Quantitative Profiling : Establishing reference ranges for crotonobetaine in healthy and diseased populations to better understand its diagnostic and prognostic value.
-
Microbial Contribution : Identifying the specific gut microbial species and enzymatic pathways responsible for crotonobetaine production.
-
Direct Biological Activity : Investigating whether crotonobetaine has direct signaling roles independent of its conversion to TMAO.
A deeper understanding of crotonobetaine's metabolism and distribution will be invaluable for developing novel therapeutic strategies targeting the gut microbiome to mitigate cardiovascular disease risk.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Trimethylamine N-Oxide and Related Gut Microbe-Derived Metabolites and Incident Heart Failure Development in Community-Based Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trimethylamine N-Oxide and Related Gut Microbe-Derived Metabolites and Incident Heart Failure Development in Community Based Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotransformation of crotonobetaine to L(-)-carnitine in Proteus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MiMeDB: Showing metabocard for Crotonobetaine (MMDBc0031651) [mimedb.org]
- 8. Natural abundance variations in stable isotopes and their potential uses in animal physiological ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolism of Deuterated Carotenoids - James Olson [grantome.com]
- 10. Gut-Flora-Dependent Metabolite Trimethylamine-N-Oxide Promotes Atherosclerosis-Associated Inflammation Responses by Indirect ROS Stimulation and Signaling Involving AMPK and SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism and Application of Crotonobetaine Hydrochloride-d9 as a Metabolic Tracer
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Crotonobetaine Hydrochloride-d9 (CBH-d9) and its function as a stable isotope-labeled tracer. The core focus is on its mechanism of action in tracking cellular uptake and metabolic conversion within the carnitine biosynthesis pathway. This document details the underlying biological processes, relevant quantitative data, and a comprehensive experimental protocol for its application in metabolic research.
Core Mechanism of Action: Tracing the Path of Carnitine Precursors
This compound is a deuterated analogue of crotonobetaine, a precursor to L-carnitine. The fundamental principle of its use as a tracer lies in the replacement of nine hydrogen atoms with deuterium. This mass shift creates a unique isotopic signature that can be detected by mass spectrometry, allowing researchers to distinguish the tracer from its endogenous, unlabeled counterparts. The mechanism of action involves two primary biological steps: cellular uptake and enzymatic conversion.
Cellular Uptake via OCTN2 Transporter
The first step in the tracer's journey is its transport from the extracellular space into the cell. This process is primarily mediated by the Organic Cation/Carnitine Transporter 2 (OCTN2) , a high-affinity, sodium-dependent transporter encoded by the SLC22A5 gene.[1][2] OCTN2 is widely expressed in tissues that have high energy demands, such as skeletal muscle, heart, and kidney, where it plays a critical role in maintaining carnitine homeostasis.[1][3] By acting as a substrate for OCTN2, CBH-d9 effectively hijacks this natural transport system to enter the cell, making it an excellent tool for studying transporter function and kinetics.
Metabolic Conversion to L-Carnitine-d9
Once inside the cell, crotonobetaine is a substrate for hydroxylation to form L-carnitine. In mammals, the final step of the endogenous carnitine biosynthesis pathway is the conversion of γ-butyrobetaine (GBB) to L-carnitine, a reaction catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX) .[4][5] CBH-d9, being a structural analogue of GBB, is metabolized by this same enzymatic machinery. The BBOX enzyme hydroxylates the deuterated crotonobetaine, resulting in the formation of L-Carnitine-d9. Tracking the rate of appearance of L-Carnitine-d9 relative to the intracellular concentration of CBH-d9 allows for the direct measurement of metabolic flux through this critical biosynthetic step.
References
- 1. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. TCDB » SEARCH [tcdb.org]
- 3. bioivt.com [bioivt.com]
- 4. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of L-Carnitine from Crotonobetaine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine (β-hydroxyl-γ-trimethylaminobutyric acid) is a quaternary ammonium compound indispensable for cellular energy metabolism.[1][2] Its primary role is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical process for energy production, particularly in tissues like the heart and skeletal muscle.[1][2][3] While L-carnitine can be obtained from dietary sources, it is also synthesized endogenously.[1][4]
The biosynthesis of L-carnitine follows distinct pathways in mammals and microorganisms. In mammals, the pathway originates from the amino acids lysine and methionine, culminating in the hydroxylation of γ-butyrobetaine (γBB) to form L-carnitine.[3][4][5] However, a significant pathway, particularly relevant to gut microbiota and industrial biotechnology, involves the direct conversion of crotonobetaine to L-carnitine. This guide provides a detailed technical overview of the enzymatic conversion of crotonobetaine and its immediate precursor, γ-butyrobetaine, into L-carnitine, focusing on the underlying biochemical pathways, quantitative data, and key experimental methodologies.
Microbial Biotransformation of Crotonobetaine to L-Carnitine
Certain anaerobic and facultative anaerobic bacteria, notably species within the Enterobacteriaceae family like Escherichia coli and Proteus sp., can convert crotonobetaine to L-carnitine.[6][7] This biotransformation is part of their anaerobic respiration process where L-carnitine and its derivatives serve as electron acceptors.[7][8] The pathway is encoded by the cai (carnitine-induced) operon, which includes genes for a transporter (caiT) and the core metabolic enzymes (caiA, caiB, caiC, caiD).[7]
The conversion proceeds in two key enzymatic steps following the activation of crotonobetaine to its Coenzyme A (CoA) ester.
-
Activation : Crotonobetaine is activated to crotonobetainyl-CoA. This can be catalyzed by a CoA ligase (CaiC) or a CoA transferase (CaiB) using a CoA donor like γ-butyrobetainyl-CoA.[7][9]
-
Hydration : Crotonobetainyl-CoA is stereospecifically hydrated to L-carnitinyl-CoA by crotonobetainyl-CoA hydratase (CaiD).[7]
-
CoA Release : The CoA moiety is removed from L-carnitinyl-CoA by the carnitine:CoA transferase (CaiB), releasing L-carnitine.[7][10]
Alternatively, some pathways involve the reduction of crotonobetaine to γ-butyrobetaine, which is then hydroxylated. In E. coli, crotonobetaine reductase (CaiA) catalyzes the reduction of crotonobetainyl-CoA to γ-butyrobetainyl-CoA.[11][12][13]
Core Enzymatic Pathway
The primary pathway for converting crotonobetaine to L-carnitine in microorganisms like Proteus sp. involves a two-component system that requires a CoA derivative as a cosubstrate.[6]
Quantitative Data on Microbial Enzymes
The enzymes from the cai operon have been characterized in various bacteria. The following table summarizes key quantitative data.
| Enzyme/Protein | Organism | Gene | Molecular Weight (kDa) | Optimal pH | Optimal Temp. (°C) | Km Value | Inhibitors | Reference |
| Component I (CaiB homolog) | Proteus sp. | - | 91.1 (dimer of 43.6) | - | - | - | - | [6][14] |
| Component II (CaiD homolog) | Proteus sp. | - | 88.0 (trimer of 30.1) | - | - | - | - | [6][14] |
| Crotonobetaine Reductase | E. coli O44 K74 | caiA | - | 7.8 | 40-45 | 1.1 x 10⁻² M (for Crotonobetaine) | γ-Butyrobetaine (Ki = 3 x 10⁻⁵ M), D-Carnitine, Choline | [11] |
Mammalian Biosynthesis: The Terminal Step
In mammals, including humans, L-carnitine is synthesized primarily in the liver and kidneys.[5][15] The pathway starts with the methylation of protein-bound lysine to form ε-N-trimethyllysine (TML).[3][4] TML is then converted through a series of enzymatic steps to γ-butyrobetaine (γBB).[3] The final and rate-limiting step in this pathway is the stereospecific hydroxylation of γBB to L-carnitine.[3]
This terminal step is catalyzed by the enzyme γ-butyrobetaine hydroxylase (BBOX) , also known as γ-butyrobetaine dioxygenase.[15][16] BBOX is a non-heme iron-containing dioxygenase that requires Fe(II), 2-oxoglutarate, and molecular oxygen as cofactors to hydroxylate its substrate.[5][15] Ascorbate is also required to maintain the iron in its reduced Fe(II) state.[4][15]
Dietary crotonobetaine metabolized by gut microbiota can be converted to γBB, which is then absorbed by the host and serves as a substrate for BBOX, contributing to the host's L-carnitine pool.[17]
BBOX-Catalyzed Reaction
Quantitative Data on Mammalian γ-Butyrobetaine Hydroxylase (BBOX)
The activity of BBOX varies across different tissues and developmental stages.
| Parameter | Species | Tissue | Value | Conditions | Reference |
| Specific Activity | Mouse | Small Intestine | 9.7 ± 3.5 pmol/mg/min | - | [3] |
| Specific Activity | Mouse | Liver | 22.7 ± 7.3 pmol/mg/min | - | [3] |
| Regulation | Human Infant | In vivo | Activity is not rate-limiting; substrate availability is key. | Formula feeding study with γBB supplementation. | [18] |
| Feedback Inhibition | General | - | Subject to feedback inhibition by L-carnitine. | - | [5] |
Experimental Protocols
Protocol: Assay for L-Carnitine Quantification (Coupled Enzyme Assay)
This protocol is based on the principles used in commercially available L-carnitine assay kits.[19] The assay determines L-carnitine concentration through a coupled enzyme reaction that produces a colorimetric or fluorometric signal proportional to the amount of L-carnitine present.
Principle: L-carnitine is acetylated by carnitine acetyltransferase (CAT) using acetyl-CoA. The free Coenzyme A (CoA-SH) generated reacts with a probe to produce a measurable signal (e.g., color at 570 nm or fluorescence at Ex/Em = 535/587 nm).
Methodology:
-
Sample Preparation:
-
Serum/Plasma: Deproteinize samples using a 10 kDa molecular weight cut-off (MWCO) spin filter to remove interfering enzymes.[19] The normal range for serum L-carnitine is typically 20-100 µM.
-
Tissues/Cells: Homogenize approximately 10 mg of tissue or 1-2 million cells in 100 µL of ice-cold Carnitine Assay Buffer.[19][20] Centrifuge at ~13,000 x g for 10 minutes to pellet insoluble material.[19] Use the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Reconstitute L-carnitine standard in ultrapure water to create a stock solution (e.g., 100 mM).[19]
-
Perform serial dilutions to create working standards. For a colorimetric assay, prepare standards ranging from 0 to 10 nmol/well by adding appropriate volumes to wells of a 96-well plate.[19]
-
Adjust the volume of all standard and sample wells to 50 µL with Assay Buffer.
-
-
Reaction Setup:
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the output on a microplate reader. For a colorimetric assay, measure absorbance at ~570 nm. For a fluorometric assay, measure fluorescence at Ex/Em = 535/587 nm.
-
-
Calculation:
-
Subtract the reading from the 0 (blank) standard from all other readings.
-
Plot the standard curve of signal versus nmol of L-carnitine.
-
Determine the amount of L-carnitine in the sample from the standard curve and express the concentration in µM or nmol/mg of tissue.
-
Protocol: Assay for Crotonobetaine Reductase Activity
This protocol describes a method to measure the activity of crotonobetaine reductase from bacterial extracts.
Principle: The activity of crotonobetaine reductase is determined by monitoring the substrate-dependent oxidation of a reduced electron donor (e.g., NADH or a reduced viologen dye) spectrophotometrically. The rate of decrease in absorbance of the electron donor is proportional to the enzyme's activity.
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow bacteria (e.g., E. coli) anaerobically in a suitable medium supplemented with crotonobetaine or L-carnitine to induce enzyme expression.[11]
-
Harvest cells by centrifugation, wash with buffer (e.g., 50 mM potassium phosphate, pH 7.8), and resuspend.
-
Lyse cells using sonication or a French press on ice.
-
Centrifuge at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to obtain a clear cell-free supernatant containing the enzyme.
-
-
Assay Mixture (per 1 mL):
-
100 mM Potassium Phosphate Buffer, pH 7.8.
-
0.2 mM NADH (or a suitable artificial electron donor).
-
5-10 µL of cell-free extract (protein concentration should be determined).
-
10 mM Crotonobetaine (to start the reaction).
-
-
Procedure:
-
Combine buffer, NADH, and cell-free extract in a cuvette and equilibrate to the assay temperature (e.g., 40°C).[11]
-
Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm (for NADH).
-
Initiate the reaction by adding crotonobetaine and mix immediately.
-
Record the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
-
Calculation of Activity:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹).
-
Specific Activity (U/mg) = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * mg of protein). One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. Biotransformation of crotonobetaine to L(-)-carnitine in Proteus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnitine in bacterial physiology and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, identification, and synthesis of gamma-butyrobetainyl-CoA and crotonobetainyl-CoA, compounds involved in carnitine metabolism of E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Crotonobetaine reductase from Escherichia coli--a new inducible enzyme of anaerobic metabolization of L(-)-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 16. Gamma-butyrobetaine dioxygenase - Wikiwand [wikiwand.com]
- 17. researchgate.net [researchgate.net]
- 18. gamma-Butyrobetaine hydroxylase activity is not rate limiting for carnitine biosynthesis in the human infant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. abcam.com [abcam.com]
Methodological & Application
Application Notes and Protocols for Carnitine Profiling Using Crotonobetaine Hydrochloride-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine and its acyl esters (acylcarnitines) are essential molecules in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key process for energy production.[1] The profiling of carnitine and acylcarnitines in biological samples is a critical diagnostic tool for identifying inherited metabolic disorders and is increasingly recognized as valuable in monitoring metabolic dysregulation in complex diseases such as diabetes and cardiovascular disease.
Accurate quantification of these analytes is paramount. Stable isotope dilution using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose. This method involves the use of a deuterated internal standard that is chemically identical to the analyte but has a different mass due to the presence of deuterium atoms. This allows for precise quantification by correcting for variations in sample preparation and instrument response.
Crotonobetaine is a precursor in the endogenous biosynthesis of L-carnitine, making its deuterated form, Crotonobetaine Hydrochloride-d9, an excellent internal standard for carnitine profiling. Its structural similarity to carnitine ensures similar ionization and fragmentation behavior in the mass spectrometer, leading to reliable quantification. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of carnitine in biological matrices.
Principle of the Method
This method utilizes a stable isotope dilution LC-MS/MS approach for the quantification of free carnitine and a profile of acylcarnitines. Samples are spiked with a known concentration of this compound internal standard. Proteins are then precipitated, and the supernatant is analyzed by LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal intensity of the endogenous analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
L-Carnitine hydrochloride (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, serum, urine, tissue homogenate)
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the stock solution with 50% methanol in water.
-
Carnitine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Carnitine hydrochloride in ultrapure water.
-
Carnitine Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the carnitine stock solution with 50% methanol in water to create calibration standards.
Sample Preparation
-
Plasma/Serum:
-
To 50 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Urine:
-
Thaw and vortex urine samples.
-
Centrifuge at 2,000 x g for 5 minutes to remove sediment.
-
Dilute the urine 1:10 with ultrapure water.
-
To 50 µL of diluted urine, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Add 150 µL of cold acetonitrile.
-
Vortex and centrifuge as described for plasma/serum.
-
Transfer the supernatant for analysis.
-
-
Tissue Homogenate:
-
Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.
-
Determine the protein concentration of the homogenate.
-
To an aliquot of homogenate equivalent to 1 mg of protein, add 10 µL of the Internal Standard Working Solution (10 µg/mL).
-
Add three volumes of cold acetonitrile.
-
Vortex and centrifuge as described for plasma/serum.
-
Transfer the supernatant for analysis.
-
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm, 1.7 µm) is recommended for good retention of polar analytes like carnitine. A C18 column can also be used.[2][3]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %A %B 0.0 10 90 1.0 10 90 5.0 50 50 5.1 90 10 7.0 90 10 7.1 10 90 | 10.0 | 10 | 90 |
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| L-Carnitine | 162.1 | 103.1 | 50 |
| Crotonobetaine-d9 (IS) | 155.2 | 69.1 | 50 |
| Acetylcarnitine | 204.1 | 145.1 | 50 |
| Propionylcarnitine | 218.1 | 159.1 | 50 |
| Butyrylcarnitine | 232.2 | 173.2 | 50 |
| Octanoylcarnitine | 302.3 | 243.3 | 50 |
| Palmitoylcarnitine | 400.4 | 341.4 | 50 |
Note: The MRM transition for Crotonobetaine-d9 is predicted based on its structure and typical fragmentation patterns. The precursor ion represents the [M+H]+ adduct, and the product ion corresponds to the neutral loss of the trimethylamine-d9 group. These transitions should be optimized on the specific mass spectrometer being used.
Data Presentation and Quantitative Analysis
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the carnitine standard to the internal standard against the known concentration of the carnitine standard. A linear regression with a weighting factor of 1/x is typically used.
Table 1: Representative Calibration Curve Data for L-Carnitine
| Standard Concentration (µM) | Peak Area (Carnitine) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 25,500 | 0.060 |
| 0.5 | 7,650 | 25,800 | 0.296 |
| 1.0 | 15,300 | 25,600 | 0.598 |
| 5.0 | 77,000 | 25,750 | 2.990 |
| 10.0 | 155,000 | 25,850 | 5.996 |
| 50.0 | 780,000 | 25,900 | 30.116 |
| 100.0 | 1,560,000 | 25,700 | 60.700 |
Method Validation Parameters
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to regulatory guidelines.
Table 2: Summary of Method Validation Parameters (Representative Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Upper Limit of Quantification (ULOQ) | 100 µM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for carnitine profiling.
Carnitine Biosynthesis Pathway
Caption: Simplified carnitine biosynthesis pathway.[4][5][6]
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative profiling of carnitine and acylcarnitines in various biological matrices. Its close structural and chemical similarity to carnitine ensures accurate correction for experimental variability. The detailed protocols and validation parameters presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for both basic research and clinical applications.
References
- 1. MiMeDB: Showing metabocard for Crotonobetaine (MMDBc0031651) [mimedb.org]
- 2. bevital.no [bevital.no]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spiking Biological Samples with Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonobetaine is a precursor in the biosynthesis of L-carnitine, a critical molecule for fatty acid metabolism and cellular energy production. The accurate quantification of crotonobetaine in biological matrices is essential for studying various metabolic pathways and diseases. The use of a stable isotope-labeled internal standard, such as Crotonobetaine Hydrochloride-d9, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The deuterium-labeled standard closely mimics the chemical and physical properties of the endogenous analyte, allowing for correction of variability during sample preparation and analysis, including matrix effects, which can significantly impact the accuracy and precision of results.[1][2][3] This document provides a detailed protocol for the preparation and spiking of this compound into various biological samples for accurate quantification.
Quantitative Data Summary
While specific validation data for an LC-MS/MS method using this compound is not publicly available, the following table summarizes the typical performance characteristics that a validated method for a similar small molecule analyte would be expected to achieve. These values are provided as a general guideline for researchers developing and validating their own assays.
| Parameter | Typical Value | Description |
| **Linearity (R²) ** | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[4][5] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5][6] |
| Intra-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken within the same day, indicating the repeatability of the method.[4][7] |
| Inter-day Precision (%CV) | < 15% | The relative standard deviation of measurements taken on different days, indicating the intermediate precision of the method.[4][7] |
| Accuracy (% Bias) | 85 - 115% | The closeness of the measured value to the true value, expressed as a percentage of the nominal concentration.[4][7] |
| Recovery (%) | 80 - 120% | The efficiency of the extraction procedure in recovering the analyte from the biological matrix.[8][9] |
| Matrix Effect (%) | 85 - 115% | The effect of co-eluting matrix components on the ionization of the analyte, with values close to 100% indicating minimal effect.[2][8][9] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance.
-
Dissolve the weighed standard in a 1 mL Class A volumetric flask with methanol.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in a tightly sealed container.
-
-
Working Internal Standard (IS) Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve the desired final concentration for spiking. The optimal concentration of the internal standard should be determined during method development but is often in the mid-range of the calibration curve.
-
Prepare fresh working solutions daily or as stability data permits.
-
Protocol for Spiking Plasma or Serum Samples
Materials:
-
Blank plasma/serum (from the same species as the study samples)
-
Working Internal Standard (IS) Solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice to prevent degradation of analytes.
-
Aliquoting: Aliquot a specific volume of the plasma/serum sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking: Add a small, precise volume of the this compound working IS solution to the plasma/serum sample. The volume of the IS solution should be minimal to avoid significant dilution of the sample (typically ≤ 5% of the sample volume).
-
Vortexing: Briefly vortex the sample to ensure thorough mixing of the internal standard with the matrix.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (typically 3-4 times the sample volume, e.g., 300-400 µL of acetonitrile).
-
Vortexing and Incubation: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation. Incubate on ice or at 4°C for approximately 20 minutes.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase compatible solvent to concentrate the analyte and improve sensitivity.
Protocol for Spiking Urine Samples
Materials:
-
Blank urine
-
Working Internal Standard (IS) Solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (optional)
Procedure:
-
Sample Thawing and Centrifugation: Thaw frozen urine samples. Centrifuge the urine at a moderate speed (e.g., 2,000 x g) for 5 minutes to pellet any particulate matter.
-
Aliquoting: Transfer a specific volume of the clear urine supernatant (e.g., 100 µL) to a clean microcentrifuge tube.
-
Dilution (if necessary): Depending on the expected concentration of the analyte, urine samples may require dilution with deionized water prior to spiking.
-
Spiking: Add a precise volume of the this compound working IS solution to the urine sample.
-
Vortexing: Vortex the sample to ensure homogeneity.
-
Direct Injection or Further Cleanup: For many applications, the spiked urine sample can be directly injected into the LC-MS/MS system. If high salt content or other interferences are a concern, a solid-phase extraction (SPE) cleanup step may be necessary.
Protocol for Spiking Tissue Homogenate Samples
Materials:
-
Blank tissue (from the same species and tissue type as the study samples)
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer (e.g., bead beater, sonicator)
-
Working Internal Standard (IS) Solution
-
Protein precipitation solvent
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Tissue Weighing and Homogenization: Accurately weigh a small piece of frozen tissue. Add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer to tissue weight). Homogenize the tissue on ice until a uniform suspension is achieved.
-
Aliquoting: Aliquot a specific volume of the tissue homogenate (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking: Add a precise volume of the this compound working IS solution to the tissue homogenate.
-
Vortexing: Briefly vortex the sample.
-
Protein Precipitation and Extraction: Add a volume of cold protein precipitation solvent (e.g., 3-4 volumes of acetonitrile or methanol). Vortex vigorously for at least 1 minute to ensure thorough cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube for analysis.
Visualizations
Caption: Experimental workflow for the quantification of crotonobetaine.
Caption: Simplified L-carnitine biosynthesis pathway showing the role of crotonobetaine.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
- 4. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Crotonobetaine Hydrochloride-d9 for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Crotonobetaine is a precursor in the biosynthesis of L-carnitine and a metabolite of interest in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate and precise quantification in complex biological matrices by correcting for matrix effects and variations in sample processing.
Introduction to Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from biological matrices like plasma, serum, and urine, thereby enhancing the sensitivity and robustness of the analytical method. The most common techniques for the extraction of small polar molecules like crotonobetaine include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protein Precipitation (PPT) is a simple and rapid method that utilizes an organic solvent to denature and precipitate proteins. It is often the first choice for high-throughput analysis due to its ease of automation.
Solid-Phase Extraction (SPE) offers a more selective cleanup by utilizing a solid sorbent to retain the analyte of interest while interfering substances are washed away. For a quaternary ammonium compound like crotonobetaine, a weak cation-exchange (WCX) SPE is a suitable choice.
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases. While effective, it can be more labor-intensive and may require more optimization for polar analytes.
Quantitative Data Summary
The following table summarizes typical performance data for the sample preparation techniques described. The values are based on published methods for structurally similar quaternary ammonium compounds and acylcarnitines, providing an expected range for Crotonobetaine analysis.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery | > 85% | > 90% | 70 - 90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low to Moderate |
| Lower Limit of Quantification (LLOQ) | Low ng/mL | Sub ng/mL to low ng/mL | Low ng/mL |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
| Selectivity | Low | High | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma or Serum Samples
This protocol describes a simple and rapid protein precipitation method using acetonitrile.
Materials:
-
Biological matrix (plasma or serum)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of >12,000 x g
-
Autosampler vials
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each sample, calibrator, and quality control sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to the microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine Samples
This protocol utilizes a weak cation-exchange (WCX) SPE cartridge for a more selective cleanup.
Materials:
-
Biological matrix (plasma, serum, or urine)
-
This compound internal standard (IS) working solution
-
Weak Cation-Exchange (WCX) SPE cartridges
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Formic acid (FA)
-
Ammonium hydroxide (NH₄OH)
-
SPE vacuum manifold or positive pressure manifold
-
Collection tubes
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: To 100 µL of sample, add 10 µL of IS working solution and 400 µL of 4% phosphoric acid in water. Vortex to mix.
-
For urine: To 100 µL of urine, add 10 µL of IS working solution and 900 µL of deionized water. Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the WCX cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water.
-
Wash the cartridge with 1 mL of Methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for sample preparation of Crotonobetaine-d9.
Caption: Step-by-step workflow for the Protein Precipitation protocol.
Caption: Step-by-step workflow for the Solid-Phase Extraction protocol.
Application Note: Quantitative Analysis of Carnitine Precursors Using Deuterated Standards by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-carnitine is a vital quaternary ammonium compound essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a key process in energy metabolism.[1][2] The biosynthesis of carnitine involves a series of enzymatic reactions converting lysine into L-carnitine, primarily in the liver and kidneys.[3] Dysregulation in the carnitine biosynthetic pathway or its metabolism can lead to various metabolic disorders.[4] Therefore, the quantitative analysis of carnitine and its precursors is crucial for diagnosing these disorders and for research in drug development. This application note provides a detailed protocol for the simultaneous quantification of major carnitine precursors in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards for accurate and robust quantification.
Carnitine Biosynthesis Pathway
The endogenous synthesis of L-carnitine begins with the methylation of lysine residues within proteins, which, upon degradation, release ε-N-trimethyllysine (TML).[5][6] TML then undergoes a four-step enzymatic conversion to L-carnitine.[3][7] The key enzymes in this pathway are Trimethyllysine Hydroxylase (TMLH), Hydroxytrimethyllysine Aldolase (HTMLA), Trimethylaminobutyraldehyde Dehydrogenase (TMABA-DH), and γ-Butyrobetaine Hydroxylase (BBOX).[3]
Caption: The enzymatic pathway of L-carnitine biosynthesis from protein-bound lysine.
Quantitative Analysis by LC-MS/MS
The use of stable isotope-labeled internal standards, such as deuterated analogs of the analytes, is the gold standard for quantitative mass spectrometry. These standards have nearly identical chemical and physical properties to the endogenous analytes, allowing them to co-elute chromatographically and experience similar ionization efficiency. This corrects for variations in sample preparation and matrix effects, leading to high accuracy and precision.
Deuterated Standards for Carnitine Precursors
| Analyte | Deuterated Internal Standard |
| L-Carnitine | L-Carnitine-d3[8], L-Carnitine-d9[9] |
| Acetyl-L-carnitine | Acetyl-L-carnitine-d3[10] |
| Propionyl-L-carnitine | Propionyl-L-carnitine-d3 |
| Butyryl-L-carnitine | Butyryl-L-carnitine-d3 |
| Isovaleryl-L-carnitine | Isovaleryl-L-carnitine-d9[8] |
| Octanoyl-L-carnitine | Octanoyl-L-carnitine-d3[8] |
| Palmitoyl-L-carnitine | Palmitoyl-L-carnitine-d3[11] |
| γ-Butyrobetaine (GBB) | γ-Butyrobetaine-d9 |
| ε-N-Trimethyllysine (TML) | ε-N-Trimethyllysine-d9 |
Experimental Protocol
This protocol outlines a method for the extraction and quantification of carnitine precursors from human plasma.
1. Materials and Reagents
-
Carnitine precursor standards (L-Carnitine, Acetyl-L-carnitine, etc.)
-
Deuterated internal standards (L-Carnitine-d3, Acetyl-L-carnitine-d3, etc.)[8]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water
-
Human plasma (sodium heparin)[4]
2. Standard Solution Preparation
-
Prepare individual stock solutions of each analyte and deuterated standard in methanol at 1 mg/mL.
-
Prepare a working standard mixture by diluting the stock solutions in 50% ACN/water.
-
Prepare a working internal standard (IS) solution containing all deuterated standards at a final concentration of 250 ng/mL in 50% ACN/water.[11]
3. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.[11]
-
Add 20 µL of the working IS solution.
-
Add 150 µL of cold ACN containing 0.1% formic acid for protein precipitation.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Caption: A streamlined workflow for the preparation of plasma samples.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system
-
Column: HILIC Column (e.g., Atlantis HILIC Silica, 50 x 2.0 mm, 3 µm)[1][11]
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: 95% Acetonitrile in 5 mM Ammonium Acetate with 0.1% Formic Acid[11]
-
Flow Rate: 0.4 mL/min[11]
-
Injection Volume: 5 µL[1]
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-7 min: 50% to 90% B
-
7-9 min: 90% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Carnitine | 162.1 | 103.1[12] |
| L-Carnitine-d3 | 165.1 | 103.1[13] |
| Acetyl-L-carnitine | 204.1 | 145.1[11] |
| Acetyl-L-carnitine-d3 | 207.1 | 145.1[11] |
| Propionyl-L-carnitine | 218.1 | 145.1 |
| γ-Butyrobetaine | 146.1 | 87.1 |
| ε-N-Trimethyllysine | 189.2 | 130.1 |
5. Data Analysis and Quantification
-
Construct calibration curves for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.
-
A weighted (1/x²) linear regression is typically used for calibration curve fitting.[11]
-
The concentration of the analytes in the plasma samples is determined from the calibration curve.
Method Performance
The described LC-MS/MS method provides excellent sensitivity, specificity, and a wide dynamic range for the quantification of carnitine precursors.
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| L-Carnitine | 1 - 1000 | 1 | < 10 | 90-110 |
| Acetyl-L-carnitine | 1 - 1000[11] | 1 | < 10 | 90-110 |
| Propionyl-L-carnitine | 1 - 1000 | 1 | < 12 | 88-112 |
| γ-Butyrobetaine | 5 - 2000 | 5 | < 15 | 85-115 |
| ε-N-Trimethyllysine | 5 - 2000 | 5 | < 15 | 85-115 |
Note: The values presented are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of carnitine and its precursors in plasma. The use of deuterated internal standards ensures high accuracy and precision, making this method suitable for clinical research, disease diagnosis, and pharmacokinetic studies in drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field.
References
- 1. bevital.no [bevital.no]
- 2. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Enzymes involved in L-carnitine biosynthesis are expressed by small intestinal enterocytes in mice: Implications for gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
- 12. Rapid Determination of L-carnitine in Infant and Toddler Formulas by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of total L-carnitine in infant formula, follow-up formula, and raw materials by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonobetaine is a trimethylammonium compound that serves as a precursor in the biosynthesis of L-carnitine, a critical molecule for fatty acid metabolism and cellular energy production. Its deuterated isotopologue, Crotonobetaine Hydrochloride-d9, is an essential tool in metabolic research and drug development, utilized as an internal standard for quantitative mass spectrometry-based assays. The nine deuterium atoms provide a distinct mass shift, enabling clear differentiation from the endogenous, non-labeled compound in complex biological matrices.[1] Understanding the fragmentation pattern of this compound is paramount for developing robust and accurate analytical methods. This application note details a proposed fragmentation pathway and provides a protocol for its analysis by tandem mass spectrometry.
Note: The fragmentation pathway and associated fragment masses presented in this document are predicted based on the well-established fragmentation patterns of structurally similar compounds, such as carnitine and other quaternary ammonium betaines. While direct experimental data for this compound is not widely published, the principles of mass spectrometry suggest a highly probable fragmentation behavior.
Chemical Structures and Properties
| Compound | Crotonobetaine Hydrochloride | This compound |
| Molecular Formula | C₇H₁₄ClNO₂ | C₇H₅D₉ClNO₂ |
| Molecular Weight | 179.64 g/mol | 188.70 g/mol |
| Structure | ||
| Appearance | White crystalline solid | White crystalline solid |
| Solubility | Highly soluble in water | Highly soluble in water |
| Key Feature | Zwitterionic quaternary ammonium compound | Stable isotope-labeled internal standard |
Predicted Mass Spectrometry Fragmentation Pattern
Upon electrospray ionization (ESI) in positive mode, this compound is expected to be observed as its molecular ion [M]⁺. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic fragment ions. The primary fragmentation pathways for quaternary ammonium compounds typically involve the neutral loss of small molecules and cleavage of carbon-carbon bonds.
For Crotonobetaine and its deuterated analog, the most anticipated fragmentation events are:
-
Neutral loss of trimethylamine (TMA) : This is a hallmark fragmentation for many carnitine and betaine derivatives. The non-deuterated compound loses (CH₃)₃N (59 Da), while the deuterated form loses (CD₃)₃N (68 Da).
-
Loss of the carboxylic acid group : Decarboxylation can occur with the loss of CO₂ (44 Da).
-
Cleavage of the carbon chain : Fragmentation along the butenoate backbone can lead to smaller charged species.
The following table summarizes the predicted m/z values for the parent ion and major fragment ions of both Crotonobetaine Hydrochloride and its d9-labeled counterpart.
| Ion Description | Crotonobetaine Hydrochloride (m/z) | This compound (m/z) | Fragmentation Pathway |
| [M]⁺ (Parent Ion) | 144.10 | 153.16 | N/A |
| [M - (CH₃)₃N]⁺ / [M - (CD₃)₃N]⁺ | 85.03 | 85.03 | Neutral loss of trimethylamine |
| [M - CO₂]⁺ | 100.12 | 109.18 | Decarboxylation |
| [(CH₃)₃N-CH₂]⁺ / [(CD₃)₃N-CH₂]⁺ | 74.10 | 83.16 | Cleavage of the C-C bond adjacent to the nitrogen |
| (CH₃)₃N⁺ / (CD₃)₃N⁺ | 60.08 | 69.14 | Trimethylamine cation |
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of the Crotonobetaine-d9 cation.
Caption: Predicted fragmentation pathway of Crotonobetaine-d9.
Experimental Protocol
This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters may require optimization based on the specific LC-MS/MS system used.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or water at a concentration of 1 mg/mL. Create working standards by serial dilution.
-
Biological Matrix (e.g., Plasma, Urine):
-
Thaw samples on ice.
-
To 100 µL of the sample, add an appropriate volume of the this compound internal standard working solution.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the retention of this polar compound.
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous is typically used. Optimize for best peak shape and separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Crotonobetaine: 144.1 -> 85.0 (quantifier), 144.1 -> 100.1 (qualifier)
-
Crotonobetaine-d9: 153.2 -> 85.0 (quantifier), 153.2 -> 109.2 (qualifier)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to maximize signal intensity.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the quantitative analysis of crotonobetaine using its deuterated internal standard.
Caption: Experimental workflow for crotonobetaine analysis.
Conclusion
This application note provides a detailed, albeit predictive, overview of the mass spectrometric fragmentation of this compound and a robust protocol for its use as an internal standard in quantitative bioanalysis. The proposed fragmentation pattern, centered around the neutral loss of deuterated trimethylamine, offers a solid foundation for the development of sensitive and specific LC-MS/MS methods. Researchers and scientists in drug development and metabolic studies can utilize this information to accurately quantify crotonobetaine levels in various biological matrices, contributing to a deeper understanding of its physiological roles and its implications in health and disease. Further experimental validation of the proposed fragmentation pathway is encouraged to confirm these predictions.
References
Application Notes and Protocols for the Chromatographic Separation of Crotonobetaine Hydrochloride-d9 from Endogenous Analytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crotonobetaine is a key intermediate in the endogenous biosynthesis of L-carnitine from its precursor, γ-butyrobetaine.[1][2] The quantification of crotonobetaine and related metabolites in biological matrices is crucial for studying various metabolic pathways and disorders. Stable isotope-labeled internal standards, such as Crotonobetaine Hydrochloride-d9, are essential for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as they compensate for matrix effects and variations in sample processing.[3]
This document provides a detailed protocol for the chromatographic separation and quantification of crotonobetaine and its deuterated internal standard, this compound, in human plasma. The described method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry for optimal retention and sensitive detection of these polar compounds.
Experimental Workflow
The overall experimental workflow involves sample preparation by protein precipitation, followed by HILIC-LC-MS/MS analysis.
Caption: A schematic of the sample preparation and analysis workflow.
Signaling Pathway Context
Crotonobetaine is an intermediate in the L-carnitine biosynthesis pathway. Understanding this pathway is essential for interpreting the quantitative results of crotonobetaine analysis.
Caption: The biosynthetic pathway of L-carnitine from lysine.
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from methods for similar polar analytes in plasma.[4][5][6]
Materials:
-
Human plasma (collected in EDTA tubes)
-
This compound (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike with 10 µL of the this compound internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
HILIC-LC-MS/MS Analysis
The following conditions are based on established methods for the separation of carnitine and related polar metabolites.[7][8][9][10]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0.0-1.0 min (90% B), 1.0-5.0 min (90-50% B), 5.0-5.1 min (50-90% B), 5.1-8.0 min (90% B) |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the expected mass transitions and retention times for crotonobetaine and its deuterated internal standard. It is important to note that deuterated standards may have slightly earlier retention times than their non-deuterated counterparts.[11]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Expected Retention Time (min) |
| Crotonobetaine | 144.1 | 85.1 | ~ 3.5 |
| Crotonobetaine-d9 | 153.1 | 94.1 | ~ 3.4 |
Note: The specific m/z values and retention times should be optimized on the user's own LC-MS/MS system.
Data Analysis and Interpretation
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of crotonobetaine in unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the chromatographic separation and quantification of this compound and endogenous crotonobetaine in human plasma. The use of HILIC-LC-MS/MS with a stable isotope-labeled internal standard ensures a robust, sensitive, and accurate method suitable for various research and clinical applications.
References
- 1. Characterization of l-Carnitine Metabolism in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine biosynthesis - Wikipedia [en.wikipedia.org]
- 3. Carnitine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Validated LC-MS/MS method for quantification of gabapentin in human plasma: application to pharmacokinetic and bioequivalence studies in Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of trimethylamine-N-oxide in combination with L-carnitine and γ-butyrobetaine in human plasma by UPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive HILIC-MS/MS analysis of carnitine and acetylcarnitine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Flux Analysis in Carnitine Biosynthesis using Crotonobetaine Hydrochloride-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-carnitine is an essential metabolite, critical for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production.[1] Its biosynthesis is a vital pathway, and understanding the dynamics or "flux" of this process is crucial in various research and drug development contexts. Dysregulation of carnitine homeostasis is implicated in numerous metabolic disorders.
These application notes provide a comprehensive overview and detailed protocols for utilizing Crotonobetaine Hydrochloride-d9 as a stable isotope tracer to quantitatively analyze the flux of carnitine biosynthesis. Crotonobetaine is a precursor in the microbial synthesis of L-carnitine and can be metabolized to L-carnitine in mammals.[2][3][4][5] By introducing a deuterium-labeled version (d9), researchers can trace its conversion to L-carnitine-d9, thereby quantifying the rate of synthesis. This technique is invaluable for assessing the efficacy of therapeutic interventions aimed at modulating carnitine levels and for fundamental research into metabolic pathways.
Principle of Metabolic Flux Analysis
Metabolic flux analysis using stable isotope tracers is a powerful technique to study the dynamics of metabolic pathways in vivo and in vitro.[6] The core principle involves introducing a substrate labeled with a stable isotope (e.g., Deuterium, 13C, 15N) into a biological system. The labeled atoms are incorporated into downstream metabolites as they are processed through the metabolic pathway. By measuring the rate of incorporation and the isotopic enrichment of the metabolites over time, the flux through the pathway can be determined. In this application, this compound serves as the tracer to measure its conversion rate to L-carnitine.
Carnitine Biosynthesis Pathway
The biosynthesis of L-carnitine in mammals is a four-step enzymatic process primarily occurring in the liver and kidneys. The pathway starts with trimethyllysine (TML), which is derived from the degradation of proteins containing methylated lysine residues. While the direct precursor to L-carnitine in the final step is gamma-butyrobetaine (GBB), dietary precursors such as crotonobetaine can also contribute to the L-carnitine pool.[7][8]
Figure 1: Overview of Carnitine Biosynthesis and Tracer Metabolism.
Experimental Workflow for Flux Analysis
A typical workflow for a flux analysis experiment using this compound involves several key stages, from cell culture or animal model administration to data analysis.
Figure 2: Experimental Workflow for Carnitine Biosynthesis Flux Analysis.
Protocols
In Vitro Cell Culture Protocol
This protocol is designed for researchers studying carnitine biosynthesis in a controlled cellular environment.
1. Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, primary hepatocytes) to ~80% confluency in standard growth medium.
-
On the day of the experiment, replace the standard medium with a fresh medium containing a known concentration of this compound (e.g., 10-100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
2. Sample Collection and Metabolite Extraction:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well/dish and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
3. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
Add an internal standard solution containing a known concentration of a different isotopically labeled carnitine (e.g., L-Carnitine-d3) to correct for sample processing variability.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
In Vivo Animal Study Protocol
This protocol is for investigating carnitine biosynthesis flux in a whole-animal model.
1. Animal Acclimatization and Dosing:
-
Acclimatize animals (e.g., mice, rats) for at least one week with controlled diet and housing.
-
Administer this compound via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined dose.
2. Sample Collection:
-
Collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus) at various time points post-administration (e.g., 0, 30 min, 1, 2, 4, 8, 24 hours).
-
Collect plasma by centrifuging the blood samples.
-
At the end of the study, euthanize the animals and harvest tissues of interest (e.g., liver, kidney, muscle).
-
Immediately snap-freeze all samples in liquid nitrogen and store them at -80°C until analysis.
3. Sample Preparation and Metabolite Extraction:
-
For plasma samples, perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing the internal standard (e.g., L-Carnitine-d3).
-
For tissue samples, homogenize a known weight of the frozen tissue in an appropriate volume of ice-cold 80% methanol containing the internal standard.
-
Centrifuge the plasma or tissue homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant, dry it down, and reconstitute as described in the in vitro protocol.
LC-MS/MS Analysis Protocol
1. Liquid Chromatography (LC) Conditions (Representative):
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar analytes.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate carnitine from other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Carnitine (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
-
L-Carnitine-d9: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard (e.g., L-Carnitine-d3): Precursor ion (m/z) -> Product ion (m/z)
-
-
The specific m/z values will need to be optimized based on the instrument and the specific labeled compounds used.
Data Presentation and Analysis
Quantitative data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Representative Quantitative Data from an In Vitro Flux Experiment
| Time (hours) | L-Carnitine (unlabeled) (µM) | L-Carnitine-d9 (µM) | Isotopic Enrichment (%) |
| 0 | 5.2 ± 0.4 | 0.0 ± 0.0 | 0.0 |
| 2 | 5.1 ± 0.5 | 0.8 ± 0.1 | 13.6 |
| 4 | 5.3 ± 0.3 | 1.5 ± 0.2 | 22.1 |
| 8 | 5.5 ± 0.6 | 2.7 ± 0.3 | 32.9 |
| 12 | 5.4 ± 0.4 | 3.8 ± 0.4 | 41.3 |
| 24 | 5.6 ± 0.5 | 5.1 ± 0.6 | 47.7 |
Data are presented as mean ± standard deviation (n=3). Isotopic enrichment is calculated as [L-Carnitine-d9] / ([L-Carnitine] + [L-Carnitine-d9]) * 100.
Flux Calculation:
The rate of appearance of L-Carnitine-d9 over time can be used to calculate the flux (J) of crotonobetaine to carnitine using the following simplified equation:
J = d[L-Carnitine-d9] / dt
Where d[L-Carnitine-d9] is the change in the concentration of L-Carnitine-d9 and dt is the change in time. More complex modeling may be required for in vivo studies to account for pharmacokinetics and compartmentalization.
Conclusion
The use of this compound as a stable isotope tracer provides a robust and sensitive method for quantifying the flux of carnitine biosynthesis. The detailed protocols and methodologies presented here offer a framework for researchers, scientists, and drug development professionals to investigate the dynamics of carnitine metabolism in various biological systems. This approach is instrumental in advancing our understanding of metabolic diseases and in the development of novel therapeutic strategies.
References
- 1. Carnitine biosynthesis in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiMeDB: Showing metabocard for Crotonobetaine (MMDBc0031651) [mimedb.org]
- 3. Biotransformation of crotonobetaine to L(-)-carnitine in Proteus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilization of dietary precursors for carnitine synthesis in human adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for Crotonobetaine Hydrochloride-d9
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the detection of Crotonobetaine Hydrochloride-d9 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Crotonobetaine and its deuterated internal standard.
| Issue | Potential Cause | Recommended Solution |
| Poor/No Analyte Retention | Inappropriate LC column chemistry for a polar compound like crotonobetaine. | Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as one with a zwitterionic or amide stationary phase, which is designed for the retention of polar compounds.[1][2][3] |
| Mobile phase is too polar (high aqueous content). | In HILIC, the aqueous portion of the mobile phase is the strong solvent. To increase retention, increase the proportion of the organic solvent (typically acetonitrile). | |
| Improper column equilibration. | Ensure the HILIC column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Mismatch between the injection solvent and the mobile phase. | The injection solvent should be as weak as or weaker than the initial mobile phase. For HILIC, this means a high percentage of organic solvent. Dissolving the sample in a solvent with a high aqueous content can lead to poor peak shape. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Adjust the mobile phase pH or the buffer concentration. For zwitterionic compounds like crotonobetaine, small changes in pH can significantly impact peak shape. | |
| Low Sensitivity/Poor Ionization | Suboptimal mass spectrometer source parameters. | Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to maximize the signal for crotonobetaine. |
| Inefficient fragmentation. | Optimize the collision energy (CE) and other compound-specific parameters for each MRM transition. This is a critical step in method development.[4][5] | |
| Ion suppression from matrix components. | Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation. Also, ensure chromatographic separation from co-eluting matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and freshly prepared mobile phases. Flush the LC system thoroughly. |
| Matrix effects. | As with low sensitivity, enhance sample cleanup to minimize the introduction of interfering compounds from the biological matrix. | |
| Inconsistent Retention Times | Insufficient column re-equilibration between injections. | Increase the equilibration time between runs to ensure the column returns to its initial state. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changes. | Ensure mobile phase solvents are well-mixed and degassed. |
Frequently Asked Questions (FAQs)
Q1: What type of LC column is best for this compound analysis?
A1: Due to the high polarity of crotonobetaine, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. Zwitterionic HILIC columns often provide excellent retention and selectivity for zwitterionic compounds like crotonobetaine.[1][6][2][3]
Q2: How do I determine the optimal MRM transitions for Crotonobetaine and its d9-labeled internal standard?
A2: The optimal Multiple Reaction Monitoring (MRM) transitions are determined by infusing a standard solution of each compound into the mass spectrometer. First, in full scan mode, identify the precursor ion (Q1), which is typically the protonated molecule [M+H]+. Then, in product ion scan mode, fragment the precursor ion and identify the most stable and abundant product ions (Q2). You will need to perform this for both crotonobetaine and crotonobetaine-d9.
Q3: What are typical MRM transitions and collision energies for crotonobetaine and its d9 analog?
A3: While optimal values must be determined empirically on your specific instrument, the following table provides theoretical and commonly observed values for similar small molecules that can be used as a starting point for your optimization.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Collision Energy (CE) (eV) |
| Crotonobetaine | 144.1 | 85.1 | Empirically Determined |
| 58.1 | Empirically Determined | ||
| Crotonobetaine-d9 | 153.1 | 94.1 | Empirically Determined |
| 67.1 | Empirically Determined |
Note: The user must experimentally optimize the collision energy for each transition to achieve the best signal intensity.[7][4][5]
Q4: What is a good starting point for the mobile phase composition in a HILIC separation of crotonobetaine?
A4: A good starting point for a HILIC mobile phase is a high percentage of acetonitrile (e.g., 90-95%) with a small amount of aqueous buffer (e.g., 5-10% of 10 mM ammonium formate or ammonium acetate). The pH of the aqueous portion can be adjusted to optimize retention and peak shape.
Q5: How can I minimize matrix effects when analyzing plasma samples?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To minimize these effects:
-
Use a stable isotope-labeled internal standard: Crotonobetaine-d9 is ideal as it co-elutes with the analyte and experiences similar matrix effects.
-
Improve sample preparation: While protein precipitation is a quick method, more rigorous techniques like solid-phase extraction (SPE) can provide cleaner extracts.[8]
-
Optimize chromatography: Ensure that crotonobetaine is chromatographically separated from phospholipids and other major matrix components.
Q6: What sample preparation method is recommended for plasma samples?
A6: For the analysis of crotonobetaine in plasma, a protein precipitation followed by centrifugation is a common and straightforward approach. For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) is a more robust alternative.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of crotonobetaine from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 400 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile, 5% water with 10 mM ammonium formate).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting parameters for method development. Optimization is required for your specific instrumentation and application.
| Parameter | Recommended Setting |
| LC Column | Zwitterionic HILIC, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes, then re-equilibrate at 95% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
| MRM Transitions | See Table in FAQ section (to be optimized) |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Experimental workflow for the extraction and analysis of crotonobetaine from plasma.
References
- 1. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.mdx.ac.uk [repository.mdx.ac.uk]
- 3. HILIC-MS for Untargeted Profiling of the Free Glycation Product Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skyline.ms [skyline.ms]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. opentrons.com [opentrons.com]
Troubleshooting poor peak shape for Crotonobetaine Hydrochloride-d9 in HPLC
Technical Support Center: Crotonobetaine Hydrochloride-d9 Analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the HPLC analysis of this compound, with a specific focus on resolving poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing for this compound?
Peak tailing is a common issue when analyzing polar, basic compounds like Crotonobetaine, which is a quaternary ammonium compound. The primary causes include:
-
Secondary Silanol Interactions: Crotonobetaine, being positively charged, can interact with negatively charged residual silanol groups on the surface of standard silica-based C18 columns. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail".[1][2]
-
Low Buffer Concentration: An insufficient buffer concentration in the mobile phase may not effectively mask the active silanol sites on the stationary phase, leading to increased secondary interactions and peak tailing.[3]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not properly controlled, interactions between the ionized analyte and the stationary phase can be inconsistent.[1]
-
Column Overload: Injecting too high a concentration or volume of the analyte can saturate the stationary phase, leading to peak distortion, most commonly tailing.[2][4]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure organic solvent in a high aqueous mobile phase), it can cause peak distortion upon injection.[2][3]
Q2: My peak is broad or splitting into two. What are the potential causes?
Broad or split peaks can arise from different issues than simple tailing:
-
Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit of the column. This disrupts the sample band as it enters the column, causing peak distortion that often affects all peaks in the chromatogram.[4]
-
Column Void or Bed Collapse: A physical void or collapse in the column packing material creates an uneven flow path, leading to peak broadening or splitting. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.[4]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause the separated peak to broaden before it reaches the detector.[1]
-
Injection Solvent Effects: Using an injection solvent that is too strong can cause the analyte to spread out on the column head, resulting in a broad peak.[2][3]
Q3: How can I systematically improve the peak shape of my this compound analysis?
Improving peak shape requires a methodical approach focusing on the mobile phase, column chemistry, and sample conditions.
-
Optimize the Mobile Phase:
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase (e.g., using 20-50 mM ammonium formate or ammonium acetate) can help mask residual silanol groups and reduce secondary interactions.[3]
-
Adjust pH: For a quaternary amine, which is always ionized, adjusting the mobile phase to a low pH (e.g., 2.5-3.5 with formic or acetic acid) can suppress the ionization of surface silanols, minimizing unwanted interactions.[5]
-
Use Mobile Phase Additives: Volatile additives like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can act as ion-pairing agents to improve peak shape, but they may cause ion suppression if using MS detection.[6]
-
-
Select an Appropriate Column:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds like Crotonobetaine, HILIC is often the most effective technique. It uses a polar stationary phase and a high-organic mobile phase to retain and separate polar analytes with excellent peak shape.[3][7]
-
End-Capped or Polar-Embedded Columns: If using reversed-phase, select a column with advanced end-capping to block residual silanols or a polar-embedded phase that provides a protective hydration layer to shield silanols from basic analytes.[1]
-
-
Adjust Sample and System Parameters:
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[8]
-
Check for Overload: To confirm if column overload is the issue, inject a sample that is 5-10 times more dilute. If the peak shape and retention time improve, the original sample was overloaded.[4]
-
Minimize Extra-Column Volume: Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[1]
-
Quantitative Data Summary
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of a polar, basic analyte like this compound. The USP Tailing Factor is used as a metric, where a value of 1.0 is perfectly symmetrical.
| Parameter | Condition A | Tailing Factor (A) | Condition B | Tailing Factor (B) | Rationale |
| Buffer Concentration | 5 mM Ammonium Formate | > 1.5 | 50 mM Ammonium Formate | 1.0 - 1.2 | Higher buffer concentration effectively masks active silanol sites, reducing secondary interactions.[3] |
| Mobile Phase pH | pH 5.0 | > 1.4 | pH 3.0 (with Formic Acid) | 1.0 - 1.3 | Low pH suppresses the ionization of silanol groups, minimizing their interaction with the cationic analyte. |
| Column Type | Standard C18 | > 1.6 | HILIC | 1.0 - 1.2 | HILIC columns are specifically designed for retaining polar compounds, providing better peak shape through a different retention mechanism.[7] |
| Sample Solvent | 100% Acetonitrile | > 1.5 | Initial Mobile Phase (e.g., 95% ACN) | 1.0 - 1.2 | Mismatch between a strong injection solvent and the mobile phase causes peak distortion.[3] |
| Analyte Load | 10 µg on column | > 1.7 | 1 µg on column | 1.0 - 1.3 | High analyte mass can saturate the stationary phase, leading to significant tailing.[4] |
Experimental Protocols
Below are example starting protocols for the analysis of this compound. These should be optimized for your specific instrument and application.
Protocol 1: HILIC Method (Recommended)
This method is generally preferred for achieving good retention and peak shape for polar quaternary ammonium compounds.
-
Column: HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Diluent: 90% Acetonitrile / 10% Water
-
Detection: Mass Spectrometry (MS)
Protocol 2: Reversed-Phase Method with Additives
This method can be attempted if a HILIC column is not available. Success is highly dependent on the column chemistry and mobile phase modifiers.
-
Column: High-purity, end-capped C18 or Polar-Embedded C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 2% B
-
3.0 min: 40% B
-
3.1 min: 98% B
-
4.0 min: 98% B
-
4.1 min: 2% B
-
5.0 min: 2% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
-
Sample Diluent: Initial Mobile Phase (98% A / 2% B)
-
Detection: Mass Spectrometry (MS)
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and resolving poor peak shape issues.
A troubleshooting workflow for diagnosing poor HPLC peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. HILIC Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
Stability of Crotonobetaine Hydrochloride-d9 during sample storage and freeze-thaw cycles
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Crotonobetaine Hydrochloride-d9 during sample storage and handling. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound neat material and stock solutions?
A1: For long-term storage, it is recommended to store neat this compound at -20°C. Stock solutions should also be stored at -20°C or lower to minimize the potential for degradation. For short-term use, stock solutions can be kept at 2-8°C, but stability under these conditions should be verified.
Q2: How stable is this compound in biological matrices like plasma or serum?
A2: As a deuterated internal standard, the stability of this compound is critical for accurate bioanalytical results. Stability is dependent on storage temperature, the duration of storage, and the number of freeze-thaw cycles. Comprehensive stability assessments should be performed as part of your bioanalytical method validation. The tables below provide representative stability data in human plasma.
Q3: Can this compound undergo deuterium exchange?
A3: Deuterium exchange is a potential concern for all deuterated compounds, especially under strong acidic or basic conditions. The deuterium atoms on the trimethylammonium group of this compound are generally stable. However, it is crucial to evaluate the potential for back-exchange during sample processing and storage, particularly if harsh pH conditions are used.
Q4: How many freeze-thaw cycles is this compound stable for in plasma?
A4: The stability of this compound through freeze-thaw cycles should be experimentally determined. As a quaternary ammonium compound, it may be susceptible to changes in solubility or precipitation after multiple freeze-thaw cycles. See Table 1 for representative freeze-thaw stability data.
Stability Data Summary
The following tables summarize representative stability data for this compound in human plasma. These tables are for illustrative purposes, and it is essential to generate data specific to your laboratory's methods and storage conditions.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Number of Freeze-Thaw Cycles | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean % Recovery (± SD) | Mean % Recovery (± SD) | |
| 1 | 98.5 (± 2.1) | 99.1 (± 1.8) |
| 3 | 96.2 (± 3.5) | 97.4 (± 2.9) |
| 5 | 92.8 (± 4.1) | 94.5 (± 3.7) |
QC = Quality Control. Acceptance criteria are typically within ±15% of the nominal concentration.
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Duration (hours) | Low QC Concentration (ng/mL) | High QC Concentration (ng/mL) |
| Mean % Recovery (± SD) | Mean % Recovery (± SD) | |
| 0 (Baseline) | 100.0 (± 1.9) | 100.0 (± 1.5) |
| 4 | 99.2 (± 2.3) | 99.5 (± 2.0) |
| 8 | 97.8 (± 3.1) | 98.6 (± 2.5) |
| 24 | 94.1 (± 4.8) | 95.3 (± 3.9) |
Acceptance criteria are typically within ±15% of the nominal concentration.
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Duration | Storage at -20°C | Storage at -80°C |
| Mean % Recovery (± SD) | Mean % Recovery (± SD) | |
| Low QC | ||
| 1 Month | 98.9 (± 2.5) | 99.4 (± 2.1) |
| 3 Months | 96.7 (± 3.8) | 98.8 (± 2.7) |
| 6 Months | 93.5 (± 4.5) | 97.9 (± 3.1) |
| High QC | ||
| 1 Month | 99.3 (± 2.2) | 99.6 (± 1.9) |
| 3 Months | 97.1 (± 3.3) | 99.0 (± 2.4) |
| 6 Months | 94.8 (± 4.1) | 98.2 (± 2.8) |
Acceptance criteria are typically within ±15% of the nominal concentration.
Experimental Protocols
Detailed methodologies for key stability experiments are provided below, based on general bioanalytical method validation guidelines from the FDA and EMA.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix subjected to repeated freeze-thaw cycles.
Methodology:
-
Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.
-
Divide the spiked samples into aliquots.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a predetermined number of cycles (e.g., 3 or 5 cycles).
-
After the final thaw, process and analyze the samples along with a freshly prepared calibration curve and a set of baseline (zero-cycle) QC samples.
-
Calculate the mean concentration and percent recovery for each QC level at each cycle. The results should be within ±15% of the nominal concentration.[1]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard (IS) Response Across a Run
-
Possible Causes:
-
Inconsistent addition of the IS to samples.
-
Precipitation of the IS in the stock solution or in the final sample extract.
-
Degradation of the IS during sample processing or in the autosampler.
-
Variable matrix effects between samples.
-
Instrumental issues (e.g., inconsistent injection volume, ion source contamination).
-
-
Troubleshooting Steps:
-
Review IS Addition: Verify the accuracy and precision of the pipettes used for IS addition. Ensure thorough vortexing after IS addition.
-
Check for Precipitation: Visually inspect the IS stock solution and post-extraction samples for any signs of precipitation. Consider the solubility of this compound in the solvents used.
-
Evaluate Autosampler Stability: Re-inject a set of samples after they have been in the autosampler for a known period to assess for degradation.
-
Investigate Matrix Effects: Analyze post-extraction spiked samples from different sources of blank matrix to evaluate the consistency of the IS response.
-
Perform Instrument Maintenance: Check for clogs in the injection port and sample lines. Clean the ion source.
-
Issue 2: IS Response is Systematically Lower in Study Samples Compared to Calibration Standards and QCs
-
Possible Causes:
-
Significant matrix suppression in the study samples that is not present in the matrix used for standards and QCs.
-
Presence of a co-eluting metabolite in the study samples that interferes with the IS ionization.
-
Different salt concentrations or pH in study samples affecting IS stability or ionization.
-
-
Troubleshooting Steps:
-
Dilution Approach: Dilute a few affected study samples with the blank matrix used for calibration standards and re-analyze. If the IS response increases to the expected level, matrix effects are likely the cause.
-
Chromatographic Separation: Modify the chromatographic method to separate the IS from the interfering matrix components.
-
Sample Preparation: Employ a more rigorous sample clean-up technique (e.g., solid-phase extraction instead of protein precipitation) to remove interfering substances.
-
References
Addressing matrix effects in the quantification of Crotonobetaine Hydrochloride-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of Crotonobetaine Hydrochloride-d9. The focus is on identifying and addressing matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[1] These effects can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the analyte.[2] For this compound, which serves as a stable isotope-labeled (SIL) internal standard, matrix effects can compromise its ability to accurately reflect the behavior of the unlabeled Crotonobetaine analyte, leading to erroneous results.
Q2: Why is my this compound (IS) peak area inconsistent across different samples, even when the same amount is spiked in?
A2: Inconsistent internal standard peak areas are a classic indicator of variable matrix effects between different sample lots or individual samples.[3] Components in the biological matrix, such as phospholipids, can co-elute with your analyte and internal standard, causing differential ion suppression.[4] While SIL internal standards are designed to co-elute with the analyte and experience similar matrix effects, significant variations in the matrix composition can still lead to inconsistencies.[3]
Q3: I am observing a chromatographic shift between Crotonobetaine and this compound. Why is this happening and is it a problem?
A3: A slight retention time difference between an analyte and its deuterated internal standard can occur due to the deuterium isotope effect. This is particularly relevant in reversed-phase chromatography. While a small, consistent shift may be acceptable, a significant or variable shift can be problematic as the analyte and internal standard may elute in regions with different levels of ion suppression, negating the benefit of the SIL-IS.
Q4: What are the most common sources of matrix effects in plasma or serum samples?
A4: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte of interest.[2] Phospholipids are particularly problematic in electrospray ionization (ESI) as they are notorious for causing ion suppression.
Troubleshooting Guide
Issue 1: Significant Ion Suppression Observed
Symptoms:
-
Low analyte and internal standard response.
-
Poor sensitivity and high limit of quantification (LOQ).
-
Inconsistent results between samples.
Possible Causes:
-
Insufficient removal of matrix components, especially phospholipids.
-
Co-elution of matrix components with the analyte and internal standard.
-
High concentration of salts or other non-volatile components in the final extract.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching to a more rigorous sample preparation technique. A comparison of common techniques is provided in Table 1.
-
Chromatographic Optimization: Modify your LC method to improve the separation of Crotonobetaine from matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds like Crotonobetaine).
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5] However, this may compromise the sensitivity of the assay if the analyte concentration is low.
Issue 2: Inconsistent Internal Standard (this compound) Response
Symptoms:
-
High variability in the IS peak area across a batch of samples.
-
Poor precision and accuracy of quality control (QC) samples.
Possible Causes:
-
Differential matrix effects between individual samples.
-
Inconsistent sample preparation.
Solutions:
-
Evaluate Different Sample Lots: Perform a matrix effect evaluation using at least six different lots of blank matrix to assess the variability of the matrix effect.[3]
-
Employ a More Robust Sample Preparation Method: Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates (e.g., HybridSPE) can provide cleaner extracts and more consistent results compared to simple protein precipitation.[4][6]
-
Normalize Matrix Effect: Use the internal standard normalized matrix factor to assess and correct for variability.[7]
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery. The data is representative for small polar molecules like Crotonobetaine in human plasma.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | 40 - 70% (Suppression) | Fast, simple, and inexpensive. | Least effective at removing phospholipids and other interferences.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90% | 10 - 30% (Suppression) | Good for removing salts and some phospholipids. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | 80 - 100% | 5 - 15% (Suppression) | Highly effective at removing a wide range of interferences.[6] | More time-consuming and expensive than PPT and LLE. |
| HybridSPE (Phospholipid Removal) | 90 - 105% | < 10% (Suppression) | Specifically targets and removes phospholipids, resulting in very clean extracts.[4] | Higher cost per sample. |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix) / (Peak Area in Neat Solution)) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
This protocol provides a quantitative assessment of the matrix effect.
Objective: To determine the extent of ion suppression or enhancement for Crotonobetaine in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma) from at least 6 different sources.
-
Crotonobetaine analytical standard.
-
This compound internal standard.
-
Solvents for sample preparation and LC-MS analysis.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent at a known concentration (e.g., medium QC level).
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Interpretation:
-
An ME% value close to 100% indicates minimal matrix effect.
-
An ME% < 100% indicates ion suppression.
-
An ME% > 100% indicates ion enhancement.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
Objective: A quick and simple method for preparing plasma samples.
Procedure:
-
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex briefly and inject into the LC-MS/MS system.
Visualizations
Caption: Workflow for sample analysis using protein precipitation.
Caption: Troubleshooting logic for addressing matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio for low concentrations of Crotonobetaine Hydrochloride-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (S/N) for low concentrations of Crotonobetaine Hydrochloride-d9 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of low concentrations of this compound, a small, polar, deuterated compound.
Q1: I am observing a very low signal or no signal at all for my this compound standard. What are the initial troubleshooting steps?
A1: A complete loss of signal often points to a singular critical issue. Systematically check the following:
-
System Suitability: Inject a fresh, known concentration of your standard to confirm the issue is not with a degraded or improperly prepared sample.
-
LC-MS Connection: Ensure all tubing and connections between the LC system and the mass spectrometer are secure and not leaking.
-
MS Functionality: Verify that the mass spectrometer is functioning correctly. Check for a stable electrospray (ESI) spray by observing the spray needle (if possible and safe). Confirm that gas supplies (nebulizer and drying gas) are on and at the correct pressures, and that all voltages for the ion source and optics are active.[1]
-
LC Pump Prime: Air bubbles in the LC pumps can prevent proper mobile phase delivery, leading to a loss of chromatography and therefore no signal. Manually purge the pumps to remove any trapped air.[1]
Q2: My signal-to-noise ratio is poor, with high background noise. What are the likely causes and solutions?
A2: High background noise can originate from several sources, often related to contamination.[2]
-
Solvent and Additive Purity: Use only high-purity, LC-MS grade solvents and additives. Lower-grade solvents can introduce significant background noise.[3] Avoid "topping off" solvent bottles, which can concentrate impurities.
-
Mobile Phase Contamination: Microbial growth or contamination in the mobile phase can increase background noise. Prepare fresh mobile phases regularly and use high-quality additives at the lowest effective concentration.[2]
-
System Contamination: Contaminants can build up in the ion source, transfer capillary, and ion optics. Regularly clean the ion source components (cone, needle, and transfer tube).[2] Flush the entire LC system, without the column, to remove any accumulated contaminants.
-
Column Bleed: An old or poorly conditioned column can contribute to high background noise.
Q3: How can I mitigate matrix effects that are suppressing my analyte signal?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[3]
-
Effective Sample Preparation: For complex biological matrices like plasma or urine, a simple "dilute and shoot" approach may be insufficient. Implement a more rigorous sample preparation method to remove interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are highly effective.[3][4][5]
-
Chromatographic Separation: Optimize your chromatography to separate this compound from matrix components. Since it is a polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[6]
-
Internal Standards: While a deuterated internal standard like this compound helps correct for extraction variability and instrument drift, it does not eliminate ion suppression. Proper sample cleanup is still crucial.
Q4: What are the key LC and MS parameters to optimize for improved signal intensity of a polar compound like this compound?
A4: Optimizing both LC and MS parameters is critical for maximizing signal intensity.
-
Liquid Chromatography:
-
Column Choice: For polar compounds, a HILIC column can provide better retention and peak shape.
-
Peak Shape: Taller, narrower peaks lead to a better S/N ratio. This can be achieved by using columns with smaller particle sizes (e.g., sub-2 µm) or by using a narrower bore column (e.g., 2.1 mm instead of 4.6 mm), which reduces peak volume and increases peak height.[7]
-
-
Mass Spectrometry (Electrospray Ionization - ESI):
-
Ionization Mode: Crotonobetaine is expected to ionize well in positive ESI mode.
-
Source Parameters: The most effective way to improve sensitivity is to optimize the ionization source conditions.[3] Systematically tune the following parameters by infusing a standard solution:
-
Capillary Voltage: Typically in the range of 3-5 kV for positive mode.
-
Nebulizer Gas Pressure: Controls the formation of fine droplets.
-
Drying Gas Flow and Temperature: Crucial for efficient desolvation of the mobile phase.
-
Collision Energy (for MS/MS): Optimize to achieve efficient fragmentation and a strong product ion signal.
-
-
Data Presentation: Optimized ESI-MS/MS Parameters
The following table provides a range of typical starting parameters for the optimization of this compound analysis on a triple quadrupole mass spectrometer with an electrospray ionization source. Optimal values will vary between different instruments.
| Parameter | Typical Range | Purpose |
| Ion Source | ||
| Ionization Mode | Positive ESI | To generate protonated molecular ions [M+H]⁺. |
| Capillary Voltage | 3000 - 4500 V | Optimizes the electric field for efficient ionization.[8] |
| Nebulizer Gas Pressure | 30 - 50 psi | Facilitates the formation of a fine spray of droplets.[8] |
| Drying Gas Flow | 8 - 12 L/min | Promotes desolvation of the droplets to form gas-phase ions.[8] |
| Drying Gas Temperature | 250 - 400 °C | Aids in solvent evaporation.[9] |
| MS/MS Parameters | ||
| Precursor Ion (Q1) | m/z of [M+H]⁺ | Selects the protonated molecule of Crotonobetaine-d9. |
| Product Ion (Q3) | m/z of fragment | Selects a specific fragment ion for quantification. |
| Collision Energy (CE) | 10 - 30 eV | Optimizes the fragmentation of the precursor ion. |
| Dwell Time | 50 - 200 ms | The time spent acquiring data for a specific transition. |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a simple and rapid method for cleaning up plasma samples.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis using HILIC
This protocol outlines a method for the chromatographic separation and mass spectrometric detection of this compound.
-
LC System: UPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.0 min: 95% B
-
3.0 min: 50% B
-
3.1 min: 5% B
-
4.0 min: 5% B
-
4.1 min: 95% B
-
5.0 min: 95% B
-
-
MS System: Triple quadrupole mass spectrometer with ESI source
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound must be determined by direct infusion.
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. diva-portal.org [diva-portal.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
Preventing in-source fragmentation of Crotonobetaine Hydrochloride-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of in-source fragmentation of Crotonobetaine Hydrochloride-d9 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can lead to an underestimation of the parent ion's abundance and an overestimation of fragment ions, compromising the accuracy and reproducibility of quantitative analyses. For Crotonobetaine, a quaternary ammonium compound, a common in-source fragmentation pathway is the neutral loss of trimethylamine (TMA).
Q2: What is the most common cause of in-source fragmentation for this compound?
A2: The primary cause of in-source fragmentation for this compound, and other quaternary ammonium compounds, is an excessively high cone voltage (also known as fragmentor voltage or declustering potential).[3][4][5] This voltage, applied between the skimmer and the RF-only multipole, can impart too much energy to the ions, causing them to fragment.
Q3: Besides cone voltage, what other instrumental parameters can influence the in-source fragmentation of this compound?
A3: Other key parameters include:
-
Source Temperature: Higher source temperatures can increase the internal energy of the ions, promoting thermal degradation and fragmentation.[1][6]
-
Nebulizing and Drying Gas Flow Rates: While essential for desolvation, excessively high flow rates or temperatures can contribute to more energetic collisions in the ion source.
-
Mobile Phase Composition: The use of strong acids or certain organic solvents can sometimes enhance fragmentation.
Q4: What is the expected fragmentation pattern for this compound?
A4: Based on the fragmentation of similar quaternary ammonium compounds like carnitine, the primary fragmentation pathway for Crotonobetaine is the neutral loss of trimethylamine (TMA). For this compound, this would manifest as a neutral loss of deuterated trimethylamine (C₃D₉N), resulting in a characteristic fragment ion.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating in-source fragmentation of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low abundance of the precursor ion (M+H)⁺ and high abundance of a specific fragment ion. | High Cone Voltage/Fragmentor Voltage. | Systematically reduce the cone voltage in increments of 5-10 V and monitor the ratio of the precursor to the fragment ion.[4][5] |
| Fragmentation is still observed even at low cone voltages. | High Source Temperature. | Decrease the source temperature in 10-25 °C increments and observe the effect on fragmentation.[1] |
| Inconsistent fragmentation across a batch of samples. | Dirty Ion Source. | Clean the ion source components, including the sample cone and skimmer, according to the manufacturer's recommendations. |
| Fragmentation appears to be dependent on the mobile phase composition. | Mobile Phase Effects. | Evaluate the use of a weaker acid (e.g., formic acid instead of trifluoroacetic acid) or a different organic modifier (e.g., methanol instead of acetonitrile). |
| Poor peak shape and signal intensity after adjusting parameters. | Sub-optimal Ionization Conditions. | Re-optimize other source parameters, such as nebulizer gas flow, drying gas flow, and capillary voltage, after adjusting the cone voltage and source temperature. |
Data Presentation
The following table illustrates the expected impact of cone voltage on the in-source fragmentation of this compound. The values presented are for illustrative purposes and should be determined empirically on your specific instrument.
| Cone Voltage (V) | Precursor Ion Abundance (%) | Fragment Ion Abundance (%) |
| 20 | 95 | 5 |
| 40 | 75 | 25 |
| 60 | 40 | 60 |
| 80 | 15 | 85 |
| 100 | <5 | >95 |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 µg/mL) in the initial mobile phase.
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set initial MS conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0-3.5 kV
-
Source Temperature: 120-150 °C
-
Drying Gas Flow: As recommended by the instrument manufacturer
-
Nebulizer Pressure: As recommended by the instrument manufacturer
-
-
Acquire mass spectra at a series of cone voltage settings, starting from a low value (e.g., 10 V) and increasing in 5-10 V increments up to a high value (e.g., 100 V).
-
Monitor the ion intensities of the precursor ion (M+H)⁺ and the expected fragment ion (neutral loss of deuterated TMA).
-
Plot the intensities of the precursor and fragment ions as a function of the cone voltage.
-
Select the optimal cone voltage that maximizes the precursor ion intensity while minimizing the fragment ion intensity to an acceptable level.
Visualizations
Caption: Workflow for cone voltage optimization.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reddit - The heart of the internet [reddit.com]
Isotopic exchange issues with deuterated standards in mass spectrometry
Welcome to the technical support center for mass spectrometry. This resource provides troubleshooting guides and answers to frequently asked questions regarding isotopic exchange issues encountered when using deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic (hydrogen-deuterium) exchange and why is it a concern for deuterated internal standards?
A1: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on an internal standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent), or vice-versa.[1] For quantitative analysis using LC-MS, an ideal deuterated internal standard must maintain its isotopic purity throughout sample preparation, chromatography, and analysis.[2][3] If the deuterium labels are unstable and exchange with protons, the mass of the standard changes, leading to a loss of signal at the expected m/z and a potential increase in signal at the analyte's m/z. This compromises the accuracy and reproducibility of the quantitative assay.[4]
Q2: What is "back-exchange" and where does it typically occur?
A2: Back-exchange specifically refers to the loss of deuterium from a labeled molecule and its replacement with hydrogen (protium).[5][6] This is a significant issue in many Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) experiments and for deuterated standards. It can occur at several stages:
-
Sample Preparation: During extraction or reconstitution if aqueous, protic solvents (H₂O) are used under conditions that facilitate exchange.[7]
-
LC Separation: Within the HPLC or UHPLC system, particularly when using protic mobile phases (e.g., water, methanol). Peptides can lose 30-50% of their deuterium label during this step.[1][6]
-
Mass Spectrometer Interface: Gas-phase back-exchange can happen as ions interact with residual water vapor in the electrospray ionization (ESI) source.[6]
Q3: Which chemical functional groups are most susceptible to H/D exchange?
A3: The stability of a deuterium label depends on its position in the molecule.
-
Highly Labile (Rapid Exchange): Hydrogens attached to heteroatoms like oxygen (-OH), nitrogen (-NH₂, -NH), and sulfur (-SH) are extremely prone to exchange and are not suitable for placing deuterium labels.[2][4] These hydrogens can exchange with the solvent within minutes.[3]
-
Moderately Labile: Hydrogens on carbons adjacent to carbonyl groups (α-carbons) can exchange under certain pH conditions (acidic or basic).[4]
-
Generally Stable: Hydrogens on aromatic rings or alkyl chains are typically stable. However, even these can exchange under harsh conditions, such as in the presence of strong acids or metal catalysts.[2][3]
Q4: How do pH and temperature affect the stability of deuterated standards?
A4: Both pH and temperature are critical factors that control the rate of H/D exchange. The exchange reaction is catalyzed by both acid and base.[2][3] For amide hydrogens in proteins, the slowest exchange rate occurs at a pH minimum of approximately 2.5-3.0.[8][9] Deviating from this pH in either direction will accelerate the exchange rate. Lowering the temperature is also crucial for minimizing back-exchange; experiments are often conducted at or near 0°C to slow the reaction kinetics.[1][8]
Q5: Can the LC-MS system itself contribute to isotopic exchange?
A5: Yes. The entire post-quench workflow, including the LC system, contributes to back-exchange.[6] The mobile phase, which is typically aqueous, provides a source of protons. The time spent on the LC column and the temperature of the column and solvent lines are critical factors.[9] To mitigate this, separations are performed as quickly as possible at low temperatures (e.g., 0°C) and at the pH minimum for exchange (around pH 2.5-3.0).[6][8]
Q6: My deuterated standard shows a chromatographic shift compared to the analyte. Is this related to isotopic exchange?
A6: While not directly a result of exchange, this is a known phenomenon with deuterated standards called the "deuterium isotope effect".[3][10] Replacing hydrogen with deuterium can slightly alter the molecule's physicochemical properties, such as its lipophilicity. In reversed-phase chromatography, deuterated compounds are often slightly more polar than their non-deuterated counterparts, causing them to elute slightly earlier.[10] This can be problematic if the shift is large enough to cause differential matrix effects between the analyte and the standard, potentially compromising quantitation.
Troubleshooting Guides
Problem: I'm observing inconsistent peak area ratios of my analyte to my deuterated standard across a batch. Could this be due to isotopic exchange?
Answer: Yes, inconsistent peak area ratios are a classic symptom of unstable deuterium labels. If the back-exchange rate is variable between samples due to slight differences in processing time, temperature, or matrix, the concentration of the standard will appear to fluctuate, leading to poor precision.
Troubleshooting Steps:
-
Assess Label Stability: Perform an experiment to determine if your standard is exchanging in your sample matrix and solvents.
-
Protocol: Incubate the deuterated standard in the final sample solvent (reconstituted matrix extract) at room temperature.
-
Analysis: Analyze aliquots over a time course (e.g., 0, 1, 4, and 8 hours).
-
Evaluation: A stable standard will show a constant peak area. A decrease in the standard's peak area and/or an increase in the corresponding non-labeled analyte's peak area indicates exchange.
-
-
Optimize Mobile Phase pH: The pH of the mobile phase is one of the most critical factors for retention stability and minimizing exchange.[11][12] Ensure the mobile phase is buffered and set to the pH where exchange is slowest (typically pH 2.5-3.0 for many compounds).[8][9] Use a buffer that is effective in the desired pH range, such as phosphate for low pH applications.[13]
-
Control Temperature: Reduce the temperature of the autosampler and the LC column. Operating at low temperatures (~0-4°C) is a standard practice to dramatically slow the rate of back-exchange.[1][8]
-
Minimize Processing Time: Keep all post-extraction steps, especially time in aqueous solutions, as short and consistent as possible.[6] Automating liquid handling can improve consistency.
-
Consider the Labeling Position: If the problem persists, the deuterium labels may be on an exchange-prone position of the molecule.[4] Consult the certificate of analysis for the standard or contact the supplier to confirm the labeling scheme. If necessary, source a standard with labels on more stable positions (e.g., on an aromatic ring instead of a carbon alpha to a carbonyl) or one that uses ¹³C or ¹⁵N isotopes, which are not subject to exchange.[4]
Quantitative Data Summary
The rate of hydrogen-deuterium exchange is highly dependent on experimental conditions. The following table summarizes the qualitative and quantitative impact of key factors on the stability of deuterated labels, particularly amide hydrogens, during an LC-MS workflow.
| Factor | Condition | Impact on Back-Exchange Rate | Consequence for Deuterated Standard | Reference |
| pH | pH 7.0 (Physiological) | High | Significant loss of deuterium label. | [1] |
| pH 2.5-3.0 | Minimal | Optimal for preserving the deuterium label. | [6][8][9] | |
| pH > 8.0 (Basic) | Very High (Base-catalyzed) | Rapid loss of deuterium label. | [2] | |
| Temperature | 25°C (Room Temp) | High | Accelerated loss of deuterium label. | [14] |
| 0°C | Low | Significantly slows exchange kinetics, preserving the label. | [1][8] | |
| LC Gradient Time | > 15 minutes | High | More time for exchange to occur on-column; deuterium loss can exceed 30%. | [15][16] |
| < 5 minutes | Low | Minimizes on-column residence time and back-exchange. | [8] | |
| Solvent | D₂O-based | N/A (Forward Exchange) | Used for initial labeling. | [3] |
| H₂O-based (Mobile Phase) | Source of Protons | Drives back-exchange during chromatography. | [6] | |
| Acetonitrile (High %) | Can increase effective pH | May accelerate exchange for some compounds during elution. | [14] |
Experimental Protocols
Protocol: Assessing the Stability of a Deuterated Internal Standard to H/D Back-Exchange
This protocol provides a framework for testing the stability of a deuterated internal standard (IS) under your specific analytical conditions.
Objective: To determine if the deuterated IS undergoes back-exchange in the analytical solvent and/or mobile phase over a typical analysis timeframe.
Materials:
-
Deuterated internal standard (IS)
-
Non-labeled analyte standard
-
Analytical solvent (e.g., 50:50 Methanol:Water)
-
Mobile Phase A and B
-
LC-MS/MS system
Methodology:
-
Prepare Incubation Solution:
-
Prepare a solution of the deuterated IS at a typical working concentration in your final analytical solvent (the solvent used to reconstitute the sample after extraction).
-
-
Time-Course Incubation:
-
Aliquot the solution into several vials.
-
Immediately inject the first aliquot (T=0). This serves as the baseline.
-
Incubate the remaining vials at the temperature of your autosampler (e.g., 4°C) or at room temperature if you wish to perform a stress test.
-
Inject aliquots at subsequent time points (e.g., T=1, 2, 4, 8, and 24 hours).
-
-
Data Acquisition:
-
On the mass spectrometer, monitor two MRM (Multiple Reaction Monitoring) transitions:
-
The transition for the intact deuterated IS.
-
The transition for the non-labeled analyte.
-
-
-
Data Analysis:
-
For each time point, integrate the peak area for both the deuterated IS and the non-labeled analyte.
-
Plot the peak area of the deuterated IS versus time. A stable standard will show a flat line with minimal deviation. A significant negative slope indicates degradation/exchange.
-
Plot the peak area of the non-labeled analyte versus time. An increase in this signal corresponding to the decrease in the IS signal is strong evidence of back-exchange.
-
Acceptance Criteria: A common criterion is that the peak area of the IS should not decrease by more than 10-15% over the longest expected analytical run time.
-
Visualizations
Caption: Factors contributing to hydrogen-deuterium back-exchange.
Caption: Workflow for troubleshooting isotopic exchange issues.
Caption: H/D exchange mechanism at a carbon alpha to a carbonyl.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crotonobetaine Hydrochloride-d9 Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Crotonobetaine Hydrochloride-d9, particularly in the context of developing and validating calibration curves for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is the deuterated form of Crotonobetaine Hydrochloride. In quantitative mass spectrometry-based assays, such as LC-MS/MS, it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte of interest (the non-deuterated crotonobetaine), it exhibits very similar behavior during sample extraction, chromatography, and ionization. The key difference is its higher mass due to the deuterium atoms, which allows the mass spectrometer to distinguish it from the endogenous analyte. This helps to correct for variability in the analytical process, leading to more accurate and precise quantification.
Q2: My calibration curve for crotonobetaine using this compound as an internal standard is non-linear. What are the common causes?
Non-linearity in calibration curves, even with a stable isotope-labeled internal standard, can arise from several factors:
-
Detector Saturation: At high concentrations, either the analyte or the internal standard can saturate the detector, leading to a plateau in the signal response.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and/or the internal standard. Even though deuterated standards are used to compensate for this, differential matrix effects can still occur.[1][2]
-
Issues with Stock Solutions: Inaccurate preparation, degradation, or improper storage of stock solutions for either the analyte or the internal standard can lead to inconsistencies.
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with interfering substances, or inadequate retention can all contribute to non-linearity.
-
Formation of Adducts or Dimers: At higher concentrations, the analyte may form adducts (e.g., with sodium) or dimers, which are not accounted for in the primary MRM transition, leading to a non-linear response.
Q3: What are the acceptable criteria for a calibration curve in a bioanalytical method?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation. Key acceptance criteria for calibration curves are summarized below.
| Parameter | FDA Guideline | EMA Guideline |
| Number of Standards | A minimum of 6 non-zero standards. | A minimum of 6 non-zero standards. |
| Correlation Coefficient (r²) | Should be ≥ 0.99. | Not explicitly required, but good practice. |
| Accuracy | The mean concentration should be within ±15% of the nominal value for each standard, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%. | The mean concentration should be within ±15% of the nominal value for each standard, except for the LLOQ, which should be within ±20%. |
| Precision | The coefficient of variation (CV) should not exceed 15% for each standard, except for the LLOQ, where it should not exceed 20%. | The coefficient of variation (CV) should not exceed 15% for each standard, except for the LLOQ, where it should not exceed 20%. |
| LLOQ | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. |
Troubleshooting Guides
Issue 1: Poor Linearity (r² < 0.99)
If your calibration curve exhibits poor linearity, follow this troubleshooting workflow:
Troubleshooting workflow for poor linearity.
Detailed Steps:
-
Examine the Curve Shape:
-
Plateau at High Concentrations: This often indicates detector saturation.
-
Solution: Reduce the concentration of the highest standards or dilute the samples. Optimize the detector voltage or gain.
-
-
Deviation at Low Concentrations: This may suggest issues with the LLOQ, such as poor signal-to-noise or significant analyte loss during sample preparation.
-
Solution: Re-evaluate the LLOQ. Optimize sample extraction to improve recovery. Ensure the chromatography provides a sharp, well-defined peak.
-
-
-
Investigate Matrix Effects:
-
Even with a deuterated internal standard, severe matrix effects can cause non-linearity.
-
Solution: Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic method to better separate the analyte from matrix interferences.
-
-
Verify Solution Integrity:
-
Crotonobetaine, as a zwitterionic compound, may have stability issues depending on the pH and temperature of the solvent.
-
Solution: Prepare fresh stock and working solutions. Ensure the pH of the solutions is maintained within a stable range (typically slightly acidic to neutral for similar compounds). Store solutions at the recommended temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.
-
Issue 2: High Variability in Response Ratios
High variability in the analyte/internal standard response ratio across replicate injections can lead to poor precision.
Troubleshooting high response ratio variability.
Detailed Steps:
-
Assess Internal Standard Performance:
-
The peak area of the internal standard should be consistent across all samples in a batch.
-
If IS response is variable:
-
Pipetting Errors: Ensure accurate and consistent addition of the IS to each sample.
-
IS Stability: Verify the stability of the IS in the sample matrix and under the storage conditions.
-
MS Instability: Check for fluctuations in the mass spectrometer's performance.
-
-
-
Evaluate Analyte Signal:
-
If the IS response is stable but the analyte response is variable, the issue lies with the analyte itself or the sample preparation process.
-
Solution:
-
Inconsistent Extraction Recovery: Optimize the sample preparation method to ensure consistent recovery.
-
Analyte Instability: Crotonobetaine may be susceptible to degradation. Investigate its stability in the biological matrix and during the analytical process. Consider keeping samples on ice and minimizing time between preparation and injection.
-
-
-
Check for Carryover:
-
Carryover from a high concentration sample to a subsequent low concentration sample can cause variability.
-
Solution: Optimize the injector wash procedure. Inject a blank sample after the highest calibration standard to check for carryover.
-
Experimental Protocols
Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of crotonobetaine from plasma.
-
Thaw Samples: Thaw plasma samples on ice.
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add Internal Standard: Add 10 µL of this compound working solution (e.g., 1 µg/mL in 50% methanol).
-
Vortex: Vortex briefly to mix.
-
Precipitate Proteins: Add 400 µL of ice-cold acetonitrile.
-
Vortex: Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Inject: Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Analysis
Given that crotonobetaine is a polar, zwitterionic compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions (Hypothetical):
-
Crotonobetaine: Precursor ion (Q1) m/z 144.1 -> Product ion (Q3) m/z 85.1
-
Crotonobetaine-d9: Precursor ion (Q1) m/z 153.2 -> Product ion (Q3) m/z 94.1
-
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Note: The specific MRM transitions and MS parameters should be optimized for the instrument being used.
Calibration Curve Preparation
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of crotonobetaine in a suitable solvent (e.g., 50% methanol).
-
IS Stock: Prepare a 1 mg/mL stock solution of this compound.
-
-
Prepare Working Solutions:
-
From the analyte stock, prepare a series of working solutions by serial dilution to cover the desired concentration range (e.g., 10 ng/mL to 10,000 ng/mL).
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 1 µg/mL).
-
-
Spike Matrix:
-
For each calibration standard, spike a known volume of blank matrix (e.g., plasma) with the corresponding analyte working solution to achieve the desired concentrations.
-
-
Process and Analyze:
-
Process the calibration standards alongside the unknown samples using the sample preparation and LC-MS/MS methods described above.
-
-
Construct the Curve:
-
Plot the peak area ratio (analyte peak area / IS peak area) against the nominal concentration of the analyte.
-
Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to generate the calibration curve.
-
References
Validation & Comparative
A Guide to the Validation of an Analytical Method Using Crotonobetaine Hydrochloride-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of crotonobetaine or related analytes, such as γ-butyrobetaine, using Crotonobetaine Hydrochloride-d9 as an internal standard (IS). The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative analysis, particularly in complex biological matrices, as it effectively compensates for variations in sample preparation and instrument response.
Comparative Performance of Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization response lead to superior correction for matrix effects and variability compared to other types of internal standards, such as structural analogues.
While specific comparative data for this compound against other internal standards for crotonobetaine analysis is not extensively published, the principles of isotope dilution mass spectrometry suggest it would offer higher accuracy and precision than a non-isotopically labeled analogue.
Experimental Data Summary
The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of a carnitine precursor, using this compound as an internal standard. The data presented is representative of typical validation results for similar analytical methods found in the scientific literature.
Table 1: Linearity and Range
| Parameter | Result |
| Analyte | γ-butyrobetaine |
| Internal Standard | This compound |
| Calibration Model | Linear, 1/x weighting |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 3 | < 10% | 90 - 110% | < 15% | 85 - 115% |
| Medium | 100 | < 8% | 92 - 108% | < 12% | 88 - 112% |
| High | 800 | < 5% | 95 - 105% | < 10% | 90 - 110% |
Table 3: Recovery and Matrix Effect
| Parameter | Low QC | Medium QC | High QC |
| Recovery (%) | |||
| Analyte | 85 - 95% | 88 - 98% | 90 - 100% |
| Internal Standard | 87 - 97% | 90 - 100% | 92 - 102% |
| Matrix Effect (%) | |||
| Analyte | 90 - 110% | 92 - 108% | 95 - 105% |
| Internal Standard | 91 - 109% | 93 - 107% | 96 - 104% |
| IS-Normalized Matrix Factor | 0.95 - 1.05 | 0.97 - 1.03 | 0.98 - 1.02 |
Experimental Protocols
Below are detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for the quantification of a carnitine precursor using this compound.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the retention of polar compounds like crotonobetaine.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analytes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte (e.g., γ-butyrobetaine): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific masses to be determined for the analyte).
-
This compound (IS): Precursor ion (Q1) m/z 153.2 -> Product ion (Q3) m/z 69.2 (example transition, may need optimization).
-
-
Method Validation Experiments
-
Linearity: Prepare calibration standards by spiking known concentrations of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma). Analyze these standards in triplicate and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration. Perform a linear regression and assess the coefficient of determination (r²).
-
Accuracy and Precision: Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range. Analyze at least five replicates of each QC level on the same day (intra-day) and on three different days (inter-day). Calculate the relative standard deviation (%RSD) for precision and the percentage of the nominal concentration for accuracy.
-
Recovery: Compare the peak area of the analyte in pre-extraction spiked samples (spiked before protein precipitation) to that in post-extraction spiked samples (spiked after protein precipitation) at three QC levels. The recovery of the internal standard is determined similarly.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to the peak area of the analyte in a neat solution at the same concentration. This is done at three QC levels. The internal standard-normalized matrix factor is calculated by dividing the matrix effect of the analyte by the matrix effect of the internal standard.
Visualizations
The following diagrams illustrate the key processes in the validation of this analytical method.
Caption: Workflow for sample preparation using protein precipitation.
A Comparative Guide to Internal Standards for Carnitine Analysis: Crotonobetaine Hydrochloride-d9 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carnitine is crucial in various fields, from newborn screening for metabolic disorders to pharmaceutical research. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies heavily on the use of appropriate internal standards to ensure accuracy and precision. This guide provides an objective comparison of commonly used deuterated internal standards for carnitine analysis, with a special focus on the potential but less documented use of Crotonobetaine Hydrochloride-d9.
Introduction to Internal Standards in Carnitine Analysis
In LC-MS/MS analysis, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization, without interfering with its measurement. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physical and chemical properties are nearly identical to the analyte, leading to effective correction for matrix effects and other sources of variability. For carnitine analysis, several deuterated analogues are commercially available and widely used.
Commonly Used Deuterated Internal Standards
The most frequently employed internal standards for carnitine quantification are deuterated forms of L-carnitine itself, such as L-Carnitine-d3, L-Carnitine-d6, and L-Carnitine-d9. These standards co-elute with the endogenous carnitine and have a distinct mass-to-charge ratio (m/z), allowing for simultaneous detection and accurate quantification.
This compound: A Potential Alternative?
Crotonobetaine is a metabolic precursor to L-carnitine.[1] Its deuterated form, this compound, is available as a stable isotope-labeled analytical standard. While theoretically it could serve as an internal standard, there is a notable lack of published data validating its performance for the quantitative analysis of carnitine. Its structural similarity and role in the same metabolic pathway make it an interesting candidate, but without experimental validation, its suitability remains unproven.
Performance Data of Established Internal Standards
The following tables summarize the performance characteristics of commonly used deuterated carnitine internal standards based on published literature. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific matrix and analytical method.
Table 1: Performance Characteristics of Deuterated Carnitine Internal Standards
| Parameter | L-Carnitine-d3 | L-Carnitine-d9 | Reference(s) |
| Linearity (r²) | >0.99 | >0.99 | [2][3] |
| Precision (%RSD) | <15% | <15% | [4][5] |
| Accuracy (%Recovery) | 85-115% | 87.8-103% | [4][5][6] |
| Matrix Effect Correction | Effective | Effective | [5] |
Table 2: Summary of LC-MS/MS Method Parameters from Literature
| Parameter | L-Carnitine-d3 Method | L-Carnitine-d9 Method |
| LC Column | C8 or HILIC | C18 or HILIC |
| Mobile Phase | Acetonitrile/Water with formic or heptafluorobutyric acid | Acetonitrile/Water with formic acid and ammonium acetate |
| Ionization Mode | ESI+ | ESI+ |
| MS/MS Transition | m/z 165 → 103/85 | m/z 171 → 103/85 |
Experimental Protocols
Below are generalized experimental protocols for carnitine quantification in human plasma using deuterated internal standards, based on methodologies described in the scientific literature.[7][8][9]
Sample Preparation
-
Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., L-Carnitine-d3 or L-Carnitine-d9 at a concentration of 1 µg/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) or a HILIC column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate carnitine from other plasma components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
MRM Transitions:
-
L-Carnitine: m/z 162 → 85
-
L-Carnitine-d3: m/z 165 → 85
-
L-Carnitine-d9: m/z 171 → 85
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the quantification of carnitine in a biological matrix using a deuterated internal standard.
Caption: Workflow for carnitine quantification using an internal standard.
Discussion and Conclusion
The choice of internal standard is a critical decision in developing a robust and reliable LC-MS/MS method for carnitine quantification. Deuterated analogues of carnitine, particularly L-Carnitine-d3 and L-Carnitine-d9, are well-established and have been extensively validated.[2][3][4][5] They have demonstrated excellent performance in terms of linearity, precision, and accuracy, and effectively compensate for matrix effects.
While this compound presents an intriguing possibility as an internal standard due to its structural relationship with carnitine, the current body of scientific literature lacks the necessary validation data to support its routine use for this purpose. Researchers considering this compound would need to conduct a thorough in-house validation to establish its performance characteristics and demonstrate its suitability for their specific application.
Recommendation: For routine and validated quantification of carnitine, the use of established deuterated internal standards such as L-Carnitine-d3 or L-Carnitine-d9 is strongly recommended. The choice between different deuteration levels (d3, d6, d9) may depend on commercial availability, cost, and the specific requirements of the assay to avoid any potential isotopic crosstalk. Further research is warranted to evaluate the performance of this compound as a viable internal standard for carnitine analysis.
References
- 1. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cerilliant.com [cerilliant.com]
- 4. lcms.cz [lcms.cz]
- 5. texilajournal.com [texilajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for Crotonobetaine Quantification: A Comparative Guide to Isotope-Based Assays
For researchers, scientists, and drug development professionals engaged in metabolic studies, particularly those involving the carnitine biosynthesis pathway, the accurate quantification of crotonobetaine is paramount. This guide provides a comprehensive cross-validation of assays based on Crotonobetaine Hydrochloride-d9, a deuterated internal standard, and compares its performance with alternative analytical approaches. The focus is on providing objective, data-driven insights to inform methodological choices in a research and development setting.
The gold standard for the quantification of small molecules in complex biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with stable isotope dilution. In this methodology, a known concentration of a stable isotope-labeled version of the analyte, such as this compound, is added to the sample at the beginning of the workflow. This internal standard co-elutes with the endogenous, non-labeled crotonobetaine and experiences identical conditions throughout sample preparation and analysis. By measuring the ratio of the analyte to the internal standard, any variations in sample extraction, matrix effects, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.
Performance Comparison: The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like this compound offers significant advantages over other analytical approaches, such as methods employing a non-labeled structural analog as an internal standard or older techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
| Performance Metric | LC-MS/MS with Crotonobetaine-d9 | Alternative Method: HPLC-UV with Derivatization |
| Specificity | Very High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
| Sensitivity | High (ng/mL to pg/mL range) | Lower (µg/mL range) |
| Accuracy | High (typically >95%) | Variable, susceptible to matrix effects |
| Precision (CV%) | Excellent (<15%) | Good to Moderate (can be >15%) |
| Throughput | High | Moderate |
| Matrix Effect | Compensated by co-eluting internal standard | Significant impact on accuracy |
| Need for Derivatization | No | Yes, to enable UV detection |
This table summarizes the typical performance characteristics of an LC-MS/MS method using a deuterated internal standard versus an HPLC-UV method. Actual performance may vary based on specific instrumentation and experimental conditions.
Experimental Protocols
Key Experiment 1: Quantification of Crotonobetaine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical validated method for the precise and accurate measurement of crotonobetaine in human plasma.
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, and then return to 95% B for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Crotonobetaine: Q1 m/z 144.1 -> Q3 m/z 85.1
-
Crotonobetaine-d9: Q1 m/z 153.1 -> Q3 m/z 94.1
-
3. Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed using known concentrations of crotonobetaine spiked into a surrogate matrix (e.g., charcoal-stripped plasma) with a fixed concentration of the internal standard.
Alternative Experiment 2: Quantification of Betaine (as a proxy for Crotonobetaine) using HPLC-UV with Derivatization
This protocol is based on a validated method for a structurally similar compound, betaine, and highlights the additional steps and potential limitations compared to the LC-MS/MS approach.
1. Sample Preparation and Derivatization:
-
Extract betaine from the sample using a suitable solvent.
-
To the dried extract, add a derivatizing agent (e.g., 2-bromo-2′-acetonaphthone) to introduce a UV-active chromophore to the betaine molecule.
-
The reaction is typically carried out at an elevated temperature for a specific duration.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: UV detection at a wavelength appropriate for the derivatized product (e.g., 249 nm).
3. Data Analysis:
-
Quantification is based on the peak area of the derivatized analyte compared to a calibration curve prepared from derivatized standards.
Visualizing the Method and Pathway
To better understand the experimental workflow and the biological context of crotonobetaine, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification.
Caption: Simplified crotonobetaine metabolic relationship.
Conclusion
For the robust and reliable quantification of crotonobetaine in complex biological samples, the use of a validated LC-MS/MS method with this compound as an internal standard is unequivocally the superior approach. Its high specificity, sensitivity, and ability to correct for analytical variability provide a level of confidence in the data that is essential for high-stakes research and drug development. While alternative methods like HPLC-UV exist, they often lack the performance characteristics required for demanding bioanalytical applications and introduce complexities such as the need for derivatization. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the quality and integrity of their scientific findings.
A Comparative Guide to the Quantification of Crotonobetaine Using Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of crotonobetaine and related carnitine derivatives, with a focus on the determination of linearity and analytical range. The use of a stable isotope-labeled internal standard, such as Crotonobetaine Hydrochloride-d9, is a cornerstone of accurate and precise bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we compare the performance of a typical LC-MS/MS method with an alternative high-throughput technique, Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), and provide detailed experimental protocols.
Performance Comparison: LC-MS/MS vs. FIA-MS/MS
The choice of analytical technique often depends on the specific requirements of the study, such as the need for chromatographic separation of isomers, sample throughput, and the desired level of quantitation.
| Parameter | LC-MS/MS with Crotonobetaine HCl-d9 IS | Flow Injection Analysis (FIA)-MS/MS |
| Linearity (Correlation Coefficient, r²) | Typically ≥ 0.99[1] | Generally ≥ 0.98 |
| Typical Linear Range | 5 ng/mL - 200 ng/mL for acylcarnitines[1] | Wider initial range, may be less precise at limits |
| Lower Limit of Quantification (LLOQ) | ~0.5 ng/mL for many acylcarnitines[1] | Higher than LC-MS/MS, sufficient for screening |
| Specificity | High; chromatographic separation resolves isomers | Low; cannot distinguish between isobaric compounds[2] |
| Analysis Time per Sample | 7 - 22 minutes[1][3] | 1 - 2 minutes[2] |
| Primary Application | Definitive quantification, metabolic research | High-throughput screening (e.g., newborn screening)[2][4] |
| Internal Standard Application | Corrects for matrix effects, extraction loss, and instrument variability | Corrects for ion suppression and instrument variability |
Experimental Methodologies
Detailed protocols are essential for reproducing and validating analytical methods. Below is a representative protocol for the quantification of carnitine/acylcarnitines using an LC-MS/MS system with a deuterated internal standard.
LC-MS/MS Quantification of Acylcarnitines
This protocol is adapted from established methods for the analysis of acylcarnitines in biological matrices.[3][5][6]
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 10 µL of an internal standard working solution containing this compound (concentration will depend on the expected analyte levels).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for analysis.
2. Liquid Chromatography
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at a high percentage of Mobile Phase B, ramping down to a lower percentage to elute polar analytes, followed by a re-equilibration step.
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte of interest and Crotonobetaine-d9 would be monitored.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.[7]
4. Linearity and Range Determination
-
Prepare a series of calibration standards by spiking a surrogate matrix (e.g., charcoal-stripped plasma) with known concentrations of the analyte.
-
Add a constant concentration of the this compound internal standard to each calibrator and quality control (QC) sample.
-
Analyze the samples and plot the peak area ratio (analyte peak area / internal standard peak area) against the analyte concentration.
-
Perform a linear regression analysis. The method is considered linear if the correlation coefficient (r²) is ≥ 0.99. The analytical range is the concentration range over which the method is demonstrated to be linear, accurate, and precise.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for implementation and troubleshooting.
Caption: LC-MS/MS workflow for analyte quantification.
Analyte Quantification Logic
The fundamental principle of using a stable isotope-labeled internal standard is to provide a reliable reference for the analyte throughout the analytical process.
Caption: Logic of quantification using an internal standard.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. shimadzu.com [shimadzu.com]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. bevital.no [bevital.no]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Precision in Bioanalytical Measurements: Crotonobetaine Hydrochloride-d9 and a Common Alternative
In the realm of bioanalysis, particularly in pharmacokinetic and metabolic studies, the precision of internal standards is paramount for accurate quantification of endogenous molecules. This guide provides a comparative overview of the inter-day and intra-day precision for Crotonobetaine Hydrochloride-d9, a critical internal standard for the quantification of its unlabeled counterpart, a precursor in the carnitine biosynthesis pathway. For comparative purposes, we are presenting it alongside representative data for a commonly used alternative, Carnitine-d9.
The data presented herein is representative of typical performance for stable isotope-labeled internal standards in validated bioanalytical LC-MS/MS assays and aligns with the standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Precision Data Summary
The precision of an analytical method describes the closeness of repeated individual measurements. It is typically expressed as the coefficient of variation (CV%), which should not exceed 15% for most concentration levels, according to FDA guidelines.
Table 1: Inter-Day and Intra-Day Precision of this compound (Representative Data)
| Precision Type | Concentration Level | Number of Replicates (n) | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Intra-Day | Low QC (15 ng/mL) | 6 | 14.8 | 0.9 | 6.1 |
| Mid QC (150 ng/mL) | 6 | 152.3 | 6.1 | 4.0 | |
| High QC (1500 ng/mL) | 6 | 1489.5 | 44.7 | 3.0 | |
| Inter-Day | Low QC (15 ng/mL) | 18 (6/day for 3 days) | 15.3 | 1.2 | 7.8 |
| Mid QC (150 ng/mL) | 18 (6/day for 3 days) | 148.9 | 8.2 | 5.5 | |
| High QC (1500 ng/mL) | 18 (6/day for 3 days) | 1512.0 | 60.5 | 4.0 |
Table 2: Inter-Day and Intra-Day Precision of Carnitine-d9 (Representative Data for Comparison)
| Precision Type | Concentration Level | Number of Replicates (n) | Mean Measured Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (CV%) |
| Intra-Day | Low QC (15 ng/mL) | 6 | 15.2 | 1.1 | 7.2 |
| Mid QC (150 ng/mL) | 6 | 148.5 | 7.0 | 4.7 | |
| High QC (1500 ng/mL) | 6 | 1509.0 | 52.8 | 3.5 | |
| Inter-Day | Low QC (15 ng/mL) | 18 (6/day for 3 days) | 15.5 | 1.4 | 9.0 |
| Mid QC (150 ng/mL) | 18 (6/day for 3 days) | 151.8 | 9.9 | 6.5 | |
| High QC (1500 ng/mL) | 18 (6/day for 3 days) | 1495.5 | 74.8 | 5.0 |
Experimental Protocols
The following is a detailed methodology for the determination of inter-day and intra-day precision for a deuterated internal standard such as this compound or Carnitine-d9 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the internal standard (e.g., this compound) in a suitable solvent (e.g., methanol) to obtain a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent to achieve concentrations for spiking into the biological matrix.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the internal standard working solutions into a biological matrix (e.g., human plasma).
Sample Preparation and Extraction
-
Thaw frozen biological matrix samples at room temperature.
-
To 100 µL of each QC sample, add a protein precipitation agent (e.g., 300 µL of acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Precision Assessment
-
Intra-day Precision: Analyze six replicates of each QC level (low, medium, high) in a single analytical run on the same day. Calculate the mean, standard deviation, and CV% for the measured concentrations at each level.[1][2]
-
Inter-day Precision: Analyze six replicates of each QC level on three separate days. Combine the data from all three runs to calculate the overall mean, standard deviation, and CV% for each concentration level.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for assessing the inter-day and intra-day precision of an internal standard.
Biological Pathway: Carnitine Biosynthesis
Crotonobetaine is an essential intermediate in the biosynthesis of carnitine, a molecule vital for fatty acid metabolism. The diagram below outlines this biochemical pathway.
References
Performance Analysis of Crotonobetaine Hydrochloride-d9 as an Internal Standard in Urine
This guide provides a comparative analysis of the expected performance of Crotonobetaine Hydrochloride-d9 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of crotonobetaine in urine. Due to a lack of publicly available, specific validation studies for this compound, this guide establishes performance benchmarks based on validated methods for structurally similar zwitterionic compounds, such as γ-butyrobetaine (the metabolic precursor to crotonobetaine) and L-carnitine.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, designed to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability.[1][2][3] The ideal SIL-IS, such as Crotonobetaine-d9, is expected to co-elute with the analyte and show identical ionization and fragmentation patterns, ensuring high accuracy and precision.
Comparative Performance Data
The following table summarizes typical accuracy and recovery data from validated LC-MS/MS methods for compounds structurally related to crotonobetaine in urine. This data serves as a benchmark for the expected performance of a method using Crotonobetaine-d9. The primary alternative for comparison is the deuterated standard for γ-butyrobetaine.
| Parameter | Expected Performance (Crotonobetaine-d9) | Alternative: γ-Butyrobetaine-d9[4] | Alternative: L-Carnitine (Unspecified IS)[5] |
| Analyte | Crotonobetaine | γ-Butyrobetaine | L-Carnitine |
| Internal Standard | This compound | Deuterated γ-Butyrobetaine | Not Specified |
| Accuracy | Within ±15% of nominal value | Inter-assay CV: 6-12% | Within ±10.11% of nominal value |
| Recovery | >90% | 94 - 106% | 92.5 - 105.0% |
| Precision (CV%) | <15% | Intra-assay CV: 1-5% | Within ±10.11% |
| Linearity (r²) | >0.99 | Not Specified | ≥0.99 |
CV: Coefficient of Variation
Experimental Protocols
A robust bioanalytical method using a stable isotope-labeled internal standard like Crotonobetaine-d9 typically follows the protocol detailed below. This methodology is synthesized from standard practices for quantifying small polar molecules in urine.[4][6]
Sample Preparation and Extraction
This phase aims to isolate the analyte and internal standard from matrix interferences.
-
Objective : To prepare urine samples for LC-MS/MS analysis by spiking with the internal standard and removing interfering substances.
-
Procedure :
-
Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Centrifuge samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 100 µL of the urine supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (concentration is method-dependent, typically at a mid-range of the calibration curve).
-
Protein Precipitation : Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex, centrifuge, and transfer the final extract to an autosampler vial for injection.
-
LC-MS/MS Analysis
This phase involves the chromatographic separation and mass spectrometric detection of the analyte and internal standard.
-
Objective : To chromatographically separate crotonobetaine from other urine components and quantify it using tandem mass spectrometry.
-
Instrumentation :
-
Liquid Chromatography : UHPLC system.
-
Column : A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically preferred for retaining polar zwitterions like crotonobetaine.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analytes.
-
Mass Spectrometer : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), Positive Mode.
-
-
MRM Transitions : Specific precursor-to-product ion transitions for both crotonobetaine and crotonobetaine-d9 would be monitored. These would be determined during method development.
Accuracy and Recovery Calculation
-
Accuracy : Determined by analyzing Quality Control (QC) samples prepared at low, medium, and high concentrations in blank urine. The mean calculated concentration is compared to the nominal (spiked) concentration.
-
Formula: Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) * 100
-
-
Recovery : The extraction recovery is determined by comparing the analyte peak area in a pre-extraction spiked sample to that of a post-extraction spiked sample (a blank matrix extract to which the analyte is added after extraction).
-
Formula: Recovery (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100
-
Visualized Workflows
The following diagrams illustrate the key processes in a typical accuracy and recovery study for Crotonobetaine-d9 in urine.
Caption: Experimental workflow for determining accuracy and recovery.
Caption: Relationship between target analyte and alternatives.
References
- 1. publications.pik-potsdam.de [publications.pik-potsdam.de]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of betaine, l-carnitine, and choline in human urine using a self-packed column and column-switching ion chromatography with nonsuppressed conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Comparative Stability Analysis: Crotonobetaine Hydrochloride-d9 vs. Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Crotonobetaine Hydrochloride-d9 and its non-deuterated counterpart. The comparison is based on established principles of isotopic labeling and standard pharmaceutical stability testing protocols. Due to the limited availability of direct comparative stability studies in published literature, this guide presents a detailed experimental protocol for such a study and representative data to illustrate the expected outcomes.
The strategic replacement of hydrogen with its heavier, stable isotope deuterium can significantly alter a molecule's metabolic fate and chemical stability. This phenomenon, known as the kinetic isotope effect (KIE), is rooted in the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][2][3] Consequently, deuterated compounds often exhibit slower rates of metabolism and degradation, potentially leading to improved pharmacokinetic profiles and enhanced stability.[3][4]
Experimental Protocols: Forced Degradation Study
To definitively compare the stability of this compound and its non-deuterated analog, a forced degradation study is essential. This involves subjecting both compounds to a range of stress conditions more severe than standard storage to identify potential degradation pathways and compare their intrinsic stability.[5] The following protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][6][7]
Objective: To identify and quantify degradation products and compare the degradation rates of this compound and its non-deuterated analog under various stress conditions.
Materials:
-
This compound (Test Substance)
-
Crotonobetaine Hydrochloride (Reference Substance)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Primary packaging (e.g., amber glass vials)
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for identification of degradation products.[8][9]
-
Calibrated stability chambers (for temperature and humidity control).[10][11]
-
Photostability chamber with controlled light exposure (UV and visible light).[6]
-
pH meter
-
Analytical balance
Experimental Workflow Diagram:
Caption: Workflow for a comparative forced degradation study.
Stress Conditions:
-
Acid Hydrolysis: Samples are dissolved in 0.1 M HCl and kept at 60°C.
-
Base Hydrolysis: Samples are dissolved in 0.1 M NaOH and kept at 60°C.
-
Oxidative Degradation: Samples are treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Solid-state samples are exposed to 80°C in a stability chamber.
-
Photolytic Degradation: Samples are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] Control samples are kept in the dark to assess thermal degradation.
Analytical Method: A stability-indicating HPLC method would be developed and validated. A typical starting point would be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength determined by the UV spectrum of Crotonobetaine.
-
Injection Volume: 10 µL.
This method should be able to separate the parent peak from all significant degradation products. Peak purity analysis using a PDA detector and identification of degradants using LC-MS are critical steps.[8][9]
Comparative Stability Data (Representative)
The following tables present hypothetical, yet scientifically plausible, data from the described forced degradation study. This data illustrates the expected enhanced stability of this compound due to the kinetic isotope effect.
Table 1: Percentage Degradation of Parent Compound After 24 Hours
| Stress Condition | Crotonobetaine Hydrochloride (Non-deuterated) | This compound |
|---|---|---|
| Acid Hydrolysis (0.1M HCl, 60°C) | 12.5% | 9.8% |
| Base Hydrolysis (0.1M NaOH, 60°C) | 18.2% | 14.5% |
| Oxidation (3% H₂O₂, RT) | 8.7% | 6.5% |
| Thermal (80°C, solid) | 4.1% | 2.9% |
| Photolytic (ICH Q1B) | 6.3% | 4.7% |
Note: This is representative data intended for illustrative purposes.
Table 2: Formation of Major Degradation Product 'DP-1' (% Peak Area)
| Stress Condition | Crotonobetaine Hydrochloride (Non-deuterated) | This compound |
|---|---|---|
| Acid Hydrolysis (0.1M HCl, 60°C) | 7.8% | 6.1% |
| Base Hydrolysis (0.1M NaOH, 60°C) | 11.4% | 9.0% |
Note: This is representative data intended for illustrative purposes.
The representative data suggests that under all tested stress conditions, this compound undergoes less degradation compared to its non-deuterated analog. This enhanced stability is a direct consequence of the stronger C-D bonds at the deuterated positions, which require more energy to break, thus slowing down the degradation reactions.
Metabolic Pathway Context
Crotonobetaine is a key intermediate in the metabolism of L-carnitine, a vital molecule for fatty acid transport into the mitochondria for beta-oxidation.[12] In many microorganisms and to some extent in animals, L-carnitine can be synthesized from Crotonobetaine or degraded via Crotonobetaine. The final step in the primary animal biosynthetic pathway for L-carnitine is the hydroxylation of gamma-butyrobetaine (GBB), a close structural relative of Crotonobetaine, by the enzyme gamma-butyrobetaine dioxygenase (BBOX).[13][14][15]
The deuteration of Crotonobetaine can make it a valuable tool for metabolic studies. The mass shift allows for its clear distinction from the endogenous, non-deuterated pool, enabling researchers to trace its metabolic fate and quantify its conversion to other metabolites like L-carnitine using mass spectrometry.
L-Carnitine Biosynthesis Pathway Diagram:
Caption: L-Carnitine biosynthesis showing the role of Crotonobetaine.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. MiMeDB: Showing metabocard for Crotonobetaine (MMDBc0031651) [mimedb.org]
- 13. Gamma-butyrobetaine dioxygenase - Wikipedia [en.wikipedia.org]
- 14. Modulating carnitine levels by targeting its biosynthesis pathway – selective inhibition of γ-butyrobetaine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GBB (Gamma-Butyrobetaine Ethyl Ester): Super Carnitine That Makes You Sweat?! [blog.priceplow.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Crotonobetaine Hydrochloride-d9
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents, such as Crotonobetaine Hydrochloride-d9, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
I. Understanding the Compound: Chemical and Safety Data
| Chemical Property | Data |
| Synonyms | (3-Carboxyallyl)trimethylammonium-d9 Chloride |
| Molecular Formula | C₇H₅D₉ClNO₂ |
| Appearance | Solid |
| General Hazards | May cause eye, skin, and respiratory irritation. |
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
III. Step-by-Step Disposal Procedure
The disposal of this compound should be managed through a licensed hazardous waste disposal service. Adhere to the following steps to ensure safe and compliant disposal:
-
Segregation: Do not mix this compound with other waste streams. It should be collected in a designated, separate waste container.
-
Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container. The container should be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound". Also, include the appropriate hazard warnings (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed hazardous waste disposal company.
-
Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.
IV. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.
-
Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating agent and wipe it down with water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials should be disposed of as hazardous waste, following the procedures outlined above.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
Essential Safety and Logistical Information for Handling Crotonobetaine Hydrochloride-d9
I. Personal Protective Equipment (PPE)
When handling Crotonobetaine Hydrochloride-d9, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles/Face Shield | Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield should be worn over safety glasses when there is a risk of splashing or when handling larger quantities.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Wear impervious gloves, such as nitrile or neoprene.[5] Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and kept buttoned to cover as much skin as possible.[5] For larger quantities or in situations with a higher risk of exposure, a chemical-resistant suit may be necessary.[4] |
| Respiratory Protection | Respirator | A respirator is required when dust is generated or if working in a poorly ventilated area.[6][7] An approved full-face respirator with an acid gas vapor cartridge is recommended if spraying the substance.[4] |
| Foot Protection | Closed-Toe Shoes | Wear appropriate shoes that cover the entire foot.[5] |
II. Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4]
-
Eye Wash Station & Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate work area.
B. Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by removing any unnecessary items and ensuring all required equipment is within reach.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid inhaling any dust particles.
-
Dissolving: When dissolving the compound, add it slowly to the solvent. If diluting an acidic solution, always add the acid to the water, never the other way around, to prevent a violent exothermic reaction.[4]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Clean all equipment and the work area to remove any residual contamination.
III. Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous and organic solvent waste should be collected separately in clearly labeled, compatible containers.[8] Do not mix incompatible wastes.[8]
-
Empty Containers: A container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9]
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9] Do not dispose of this compound down the drain or in regular trash.[9]
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department. |
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy this compound (EVT-1502595) [evitachem.com]
- 4. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
